molecular formula C10H12O3 B1332457 3-(3-Methylphenoxy)propanoic acid CAS No. 25173-36-8

3-(3-Methylphenoxy)propanoic acid

Cat. No.: B1332457
CAS No.: 25173-36-8
M. Wt: 180.2 g/mol
InChI Key: CMDDTCGPFWGGTB-UHFFFAOYSA-N
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Description

3-(3-Methylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDDTCGPFWGGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353771
Record name 3-(3-methylphenoxy)propanoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25173-36-8
Record name 3-(3-methylphenoxy)propanoic acid
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Record name 3-(3-methylphenoxy)propanoic acid
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Foundational & Exploratory

What are the physical and chemical properties of 3-(3-Methylphenoxy)propanoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenoxy)propanoic acid, also known as 3-(m-tolyloxy)propanoic acid, is an aromatic ether and carboxylic acid derivative. Its structural features, comprising a phenoxy ring substituted with a methyl group and a propanoic acid chain, make it a compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available database information. Due to a lack of specific experimental data in readily accessible literature, this guide also includes generalized experimental protocols for the determination of key physicochemical parameters.

Chemical Identity and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to note that while identifiers are confirmed, many of the quantitative physical properties are computationally predicted and await experimental verification.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 3-(m-tolyloxy)propanoic acid, 3-(3-Methylphenoxy)propionic AcidPubChem
CAS Number 25173-36-8PubChem
Molecular Formula C₁₀H₁₂O₃PubChem
Molecular Weight 180.20 g/mol PubChem
Calculated LogP 1.894Chemdiv
Calculated LogD (-0.7759) -0.7759Chemdiv
Calculated LogSw -1.9633Chemdiv
Polar Surface Area 36.04 ŲChemdiv
Hydrogen Bond Donors 1Chemdiv
Hydrogen Bond Acceptors 4Chemdiv

Note: LogP (octanol-water partition coefficient), LogD (distribution coefficient at a specific pH), and LogSw (logarithm of aqueous solubility) are crucial parameters in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Chemical Properties and Safety

Reactivity: The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the ether linkage.

  • The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction. Its acidity is influenced by the electron-donating nature of the methyl group on the phenoxy ring.

  • The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI).

  • The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the activating methyl and ether groups.

Safety and Handling: According to GHS hazard statements, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mort

3-(3-Methylphenoxy)propanoic acid CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenoxy)propanoic acid, also known as 3-(m-tolyloxy)propionic acid, is an organic compound belonging to the class of aryloxyalkanoic acids. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthesis protocol, and potential applications in research and drug development, based on the activities of structurally related compounds.

Chemical Identity and Molecular Structure

The fundamental identification and structural details of this compound are crucial for any scientific endeavor.

CAS Number: 25173-36-8[1]

Molecular Formula: C₁₀H₁₂O₃[1][2]

IUPAC Name: this compound[1]

The molecular structure consists of a propanoic acid moiety linked to a m-cresol group through an ether linkage.

molecular_structure cluster_propanoic_acid Propanoic Acid Moiety cluster_cresol m-Cresol Moiety C1 C C2 C C1->C2 O_ether O C1->O_ether C3 C C2->C3 O1 O C3->O1 O2 O C3->O2 H1 H O2->H1 C4 C O_ether->C4 Ether Linkage C5 C C4->C5 C6 C C5->C6 C_methyl C C5->C_methyl C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C9->C4 H_methyl1 H C_methyl->H_methyl1 H_methyl2 H C_methyl->H_methyl2 H_methyl3 H C_methyl->H_methyl3

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 180.2 g/mol [2]
logP 1.894[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 1[2]
Polar Surface Area 36.04 Ų[2]
Stereo Achiral[2]
InChI Key CMDDTCGPFWGGTB-UHFFFAOYSA-N[2]

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative procedure can be outlined based on the well-established Williamson ether synthesis, which is commonly used for preparing similar aryloxyalkanoic acids.[3][4][5]

General Synthesis Workflow: Williamson Ether Synthesis

The synthesis involves the reaction of m-cresol with a 3-halopropanoic acid (e.g., 3-chloropropanoic acid) in the presence of a strong base.

synthesis_workflow start Start Materials: - m-Cresol - 3-Halopropanoic Acid - Strong Base (e.g., NaOH) step1 Deprotonation of m-Cresol: Formation of Sodium m-cresolate start->step1 step2 Nucleophilic Substitution (SN2): Sodium m-cresolate attacks the 3-halopropanoic acid step1->step2 step3 Acidification: Protonation of the carboxylate salt step2->step3 step4 Work-up and Purification: Extraction and recrystallization step3->step4 end_product Final Product: This compound step4->end_product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is adapted from the synthesis of structurally similar compounds and should be optimized for the specific reactants.

Materials:

  • m-Cresol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

Procedure:

  • Deprotonation: In a suitable reaction vessel, dissolve m-cresol in an aqueous solution of sodium hydroxide. Gentle warming may be applied to facilitate dissolution. This step generates the sodium m-cresolate, a potent nucleophile.

  • Nucleophilic Substitution: To the solution of sodium m-cresolate, add 3-chloropropanoic acid. Heat the reaction mixture, for instance in a water bath at 90-100°C, for approximately one hour to facilitate the S_N2 reaction.

  • Cooling and Dilution: After the reaction period, cool the mixture to room temperature and dilute with water.

  • Acidification: Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic (test with litmus paper). This will precipitate the crude this compound.

  • Extraction: Transfer the acidic mixture to a separatory funnel and extract the product into diethyl ether.

  • Washing: Wash the ether layer sequentially with water and a saturated sodium bicarbonate solution. The product, being a carboxylic acid, will be deprotonated by the bicarbonate and move into the aqueous layer.

  • Isolation of Crude Product: Carefully collect the aqueous bicarbonate layer. Re-acidify this layer with concentrated HCl to precipitate the crude product.

  • Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a minimal amount of hot water to obtain the purified this compound.

  • Characterization: Dry the purified crystals and characterize them by determining their melting point and using spectroscopic methods such as NMR, IR, and mass spectrometry.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively reported, its structural class, aryl propionic acid derivatives, is of significant interest in medicinal chemistry.

Many aryl propionic acid derivatives are known to possess a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: This class of compounds includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Properties: Recent studies have explored derivatives of 3-aminopropanoic acid as potential anticancer agents, showing activity against various cancer cell lines.

  • Antimicrobial and Anticonvulsant Activities: Some aryl propionic acid derivatives have also been investigated for their potential as antibacterial and anticonvulsant agents.

Given these precedents, this compound and its derivatives represent a scaffold of interest for the development of novel therapeutic agents. Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to elucidate its specific pharmacological profile.

Safety and Handling

Based on information for similar compounds, this compound should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. All handling should be performed in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 3-(3-Methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(3-Methylphenoxy)propanoic acid, detailing its chemical identity, physicochemical properties, and a plausible synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound with the systematic name This compound is a carboxylic acid derivative featuring a 3-methylphenoxy group attached to a propanoic acid backbone.[1]

Synonyms:

  • 3-(m-tolyloxy)propanoic acid[1]

  • 3-(3-Methylphenoxy)propionic Acid[1]

  • Propanoic acid, 3-(3-methylphenoxy)-[1]

  • CAS Number: 25173-36-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.2 g/mol [1][2]
logP 1.894[2]
Polar Surface Area 36.04 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]

Synthesis Protocol (General Approach)

Reaction Scheme:

A general two-step synthesis would involve:

  • Step 1: Williamson Ether Synthesis. Reaction of m-cresol with a suitable 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) in the presence of a base.

  • Step 2: Ester Hydrolysis. Conversion of the resulting ester to the carboxylic acid by acidic or basic hydrolysis.

General Experimental Procedure:

  • Step 1: Synthesis of Ethyl 3-(3-methylphenoxy)propanoate.

    • To a solution of m-cresol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

    • Stir the mixture at room temperature, then add ethyl 3-bromopropanoate dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the intermediate ester.

  • Step 2: Synthesis of this compound.

    • Dissolve the purified ethyl 3-(3-methylphenoxy)propanoate in a mixture of an alcohol (e.g., ethanol) and water.

    • Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be performed for further purification.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow General Synthesis of this compound cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis m_cresol m-Cresol intermediate_ester Ethyl 3-(3-methylphenoxy)propanoate m_cresol->intermediate_ester ethyl_3_bromopropanoate Ethyl 3-bromopropanoate ethyl_3_bromopropanoate->intermediate_ester base1 Base (e.g., K₂CO₃) base1->intermediate_ester solvent1 Solvent (e.g., Acetone) solvent1->intermediate_ester final_product This compound intermediate_ester->final_product intermediate_ester->final_product Hydrolysis base2 Base (e.g., NaOH) base2->final_product acid_workup Acid Workup (e.g., HCl) acid_workup->final_product

Caption: General two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Extensive searches of publicly available scientific literature and databases did not yield specific information on the biological activity or associated signaling pathways for this compound. While many aryl propionic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, there is no direct evidence to suggest that this specific compound shares this mechanism of action. Further research is required to elucidate any potential biological effects and the underlying molecular mechanisms.

Conclusion

This technical guide has summarized the known chemical and physical properties of this compound. A general, plausible synthetic route has been proposed based on well-established organic chemistry principles. However, a significant data gap exists in the scientific literature regarding its biological activity, mechanism of action, and detailed, validated experimental protocols for its synthesis and analysis. This presents an opportunity for future research to explore the potential therapeutic or other applications of this compound.

References

An In-depth Technical Guide to 3-(3-Methylphenoxy)propanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methylphenoxy)propanoic acid, a member of the phenoxypropanoic acid class of organic compounds. While specific historical records detailing its initial discovery are scarce, its synthesis logically follows from established chemical principles, primarily the Williamson ether synthesis. This document outlines its physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and discusses its potential biological activities in the context of the broader class of arylpropionic acids. The lack of extensive biological studies on this specific molecule presents an opportunity for future research and screening initiatives.

Introduction

This compound, also known as 3-(m-tolyloxy)propanoic acid, belongs to the family of aryloxyalkanoic acids. This class of compounds has garnered significant scientific interest due to the diverse biological activities exhibited by its members, ranging from herbicidal to anti-inflammatory properties. While prominent members of this family, such as the herbicide Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), are well-documented, the history of this compound is less defined in the scientific literature. Its existence is noted in chemical databases and supplier catalogs, suggesting its role as a chemical intermediate or a compound for screening libraries. This guide aims to consolidate the available technical data and provide a foundational understanding of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for understanding its behavior in chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
IUPAC Name This compound[1]
CAS Number 25173-36-8[1]
Appearance Solid (predicted)
LogP 1.894[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Polar Surface Area 36.04 Ų[2]

History and Discovery

It is highly probable that this compound was first synthesized as part of broader investigations into the structure-activity relationships of aryloxyalkanoic acids. Its synthesis would have been a logical extension of the chemical methodologies used to produce related compounds. The primary route for its synthesis is the Williamson ether synthesis, a robust and versatile method for forming ethers that has been in use since the mid-19th century.

Experimental Protocols: Synthesis

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Synthesis of this compound via Williamson Ether Synthesis

Reaction: This synthesis proceeds by the reaction of m-cresol (3-methylphenol) with a 3-halopropanoic acid (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid) in the presence of a base.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product m_cresol m-Cresol (3-Methylphenol) deprotonation Deprotonation of m-cresol to form 3-methylphenoxide m_cresol->deprotonation halo_acid 3-Halopropanoic Acid (e.g., 3-Chloropropanoic Acid) sn2 SN2 Attack of phenoxide on 3-halopropanoic acid halo_acid->sn2 base Base (e.g., NaOH, KOH) base->deprotonation deprotonation->sn2 Formation of nucleophile workup Acidic Workup sn2->workup Formation of carboxylate salt product This compound workup->product Protonation

Caption: Williamson ether synthesis workflow for this compound.

Detailed Methodology:

  • Deprotonation of m-Cresol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of m-cresol in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add at least two equivalents of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The second equivalent is required to neutralize the carboxylic acid of the haloalkane. The mixture is stirred until the m-cresol is completely converted to the sodium or potassium 3-methylphenoxide salt.

  • Nucleophilic Substitution: To the solution of the 3-methylphenoxide, add one equivalent of a 3-halopropanoic acid (e.g., 3-chloropropanoic acid).

  • Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, it can be filtered off. The solvent is then typically removed under reduced pressure.

  • The residue is dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to precipitate the crude this compound.

  • The crude product is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Potential Biological Activity and Signaling Pathways

There is a lack of specific biological data for this compound in the public domain. However, based on its structural similarity to other well-studied arylpropionic acids, we can infer potential areas of biological activity. This class of compounds is known to interact with various biological targets.

Potential as a Non-Steroidal Anti-inflammatory Drug (NSAID)

Many 2-arylpropionic acids are potent NSAIDs, with ibuprofen and naproxen being prominent examples. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Potential Signaling Pathway: COX Inhibition

Arylpropionic acids can inhibit both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By blocking this conversion, arylpropionic acids can reduce the symptoms of inflammation.

G stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 action cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaid Arylpropionic Acid (e.g., this compound) nsaid->cox Inhibition

Caption: Potential mechanism of action for arylpropionic acids via COX inhibition.

It is important to note that without experimental validation, the activity of this compound as a COX inhibitor remains speculative.

Other Potential Activities

Given the structural diversity and varied applications of phenoxyalkanoic acids, this compound could potentially exhibit other biological activities, including:

  • Herbicidal Activity: As a phenoxypropanoic acid, it shares a core structure with herbicides like Mecoprop. These compounds act as synthetic auxins, disrupting plant growth.

  • Antimicrobial Activity: Some arylpropionic acid derivatives have been shown to possess antibacterial and antifungal properties.

  • Anticancer Properties: Research has explored certain propanoic acid derivatives for their potential as anticancer agents.

Conclusion and Future Directions

This compound is a compound with a clear synthetic pathway but a largely unexplored history and biological profile. The information presented in this guide provides a solid foundation for researchers interested in this molecule. The lack of specific biological data represents a significant opportunity for future research. Screening of this compound for various biological activities, including anti-inflammatory, herbicidal, antimicrobial, and anticancer properties, could reveal novel applications. Further studies to elucidate its mechanism of action and potential molecular targets would be of great value to the scientific community.

References

3-(3-Methylphenoxy)propanoic Acid: An Examination of Undisclosed Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the biological activities of 3-(3-Methylphenoxy)propanoic acid. This technical overview addresses the absence of data for this specific chemical compound and provides context based on structurally similar molecules.

Researchers, scientists, and drug development professionals should be aware that foundational research into the pharmacological and biological effects of this compound appears to be absent from peer-reviewed publications. Major chemical and biological databases provide basic physicochemical properties but do not contain any studies detailing its interaction with biological systems.

Chemical Identity

PropertyValueSource
Molecular Formula C10H12O3PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
CAS Number 25173-36-8PubChem[1]
IUPAC Name This compoundPubChem[1]

Potential Areas of Interest Based on Structural Analogs

While no direct data exists for this compound, the structurally related compound Mecoprop, or (±)-2-(4-chloro-2-methylphenoxy)propanoic acid, is a widely used herbicide.[2][3] Mecoprop functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[2] The structural similarity between this compound and Mecoprop suggests that it may have been synthesized or investigated for similar herbicidal or plant growth-regulating properties. However, without experimental data, this remains speculative.

Conclusion

The absence of published research on this compound prevents a detailed analysis of its potential biological activities. No quantitative data, experimental protocols, or established signaling pathways associated with this compound could be identified. Therefore, it is not possible to provide the requested in-depth technical guide, including data tables and diagrams. Further research would be required to elucidate any potential pharmacological or biological effects of this compound.

References

Literature review on the synthesis of phenoxypropanoic acids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropanoic acids and their derivatives are a significant class of compounds in medicinal chemistry and materials science. Notably, chiral 2-aryloxypropanoic acids are the core structure of the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs), making their efficient and stereoselective synthesis a topic of considerable interest. This technical guide provides a comprehensive review of the primary synthetic routes to phenoxypropanoic acids, with a focus on detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows.

Core Synthetic Methodologies

The two most prevalent methods for the synthesis of phenoxypropanoic acids are the Williamson ether synthesis and the Ullmann condensation. Each approach offers distinct advantages and is suited to different substrate scopes and scales of production.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely utilized method for forming the ether linkage in phenoxypropanoic acids.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3][4] For the synthesis of phenoxypropanoic acids, this typically involves the reaction of a substituted phenol with a 2-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.[5][6][7]

Reaction Scheme:

The general two-step process when starting with an ester of 2-halopropanoic acid is as follows:

  • Step 1: Ether Formation: A phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-halopropanoate ester.[1]

  • Step 2: Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions followed by acidification, to yield the final phenoxypropanoic acid.[1][5]

A key consideration in this synthesis is the choice of the alkyl halide, as primary halides are preferred to minimize competing elimination reactions.[2][5] While 2-halopropionates are secondary halides, careful optimization of reaction conditions can lead to good yields.[5] The reactivity of the halide is also a factor, with bromides and iodides being more reactive than chlorides.[5]

Detailed Experimental Protocol: Synthesis of 2-(4-Phenylphenoxy)propanoic Acid [1][5]

This protocol describes the synthesis starting from 4-phenylphenol and ethyl 2-bromopropionate.

Reagents and Materials:

  • 4-Phenylphenol

  • Ethyl 2-bromopropionate

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)[1][5]

  • Ethanol or Acetone (anhydrous)[1][5]

  • Hydrochloric Acid (HCl) for acidification

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Ether Formation:

    • Dissolve 4-phenylphenol (1 equivalent) in a suitable solvent such as ethanol or anhydrous acetone in a round-bottom flask.[1][5]

    • Add a base such as sodium hydroxide (1.1 equivalents) or finely ground potassium carbonate (excess) and stir until the phenol is completely converted to the phenoxide.[1][5]

    • Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the solution.[5]

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up and Ester Hydrolysis:

    • After completion, cool the reaction mixture and filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • To hydrolyze the ester, add an aqueous solution of a strong base (e.g., NaOH) and heat the mixture to reflux for 2-4 hours.[5]

    • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.[1]

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[5]

    • Wash the solid with cold water to remove any remaining inorganic salts.[5]

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[1]

    • Dry the purified crystals under vacuum to obtain the final product.[5]

Experimental Workflow for Williamson Ether Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Hydrolysis cluster_purification Purification A Dissolve Phenol in Solvent B Add Base (e.g., NaOH, K2CO3) A->B C Add Alkyl Halide (e.g., Ethyl 2-bromopropionate) B->C D Heat to Reflux (2-4h) C->D E Monitor by TLC D->E F Cool and Filter E->F G Solvent Evaporation F->G H Add Strong Base (e.g., NaOH) G->H I Heat to Reflux (2-4h) H->I J Acidify with HCl I->J K Vacuum Filtration J->K L Wash with Cold Water K->L M Recrystallization L->M N Dry Under Vacuum M->N O Final Product: Phenoxypropanoic Acid N->O

Caption: Experimental workflow for the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is an alternative method for forming the aryl ether bond, particularly useful when the Williamson ether synthesis is not effective.[1] This reaction involves a copper-catalyzed coupling of an aryl halide with a phenol.[8][9] Modern variations of the Ullmann reaction have improved upon the traditionally harsh reaction conditions, which often required high temperatures and stoichiometric amounts of copper.[8][9]

Reaction Scheme:

The Ullmann condensation can directly couple a phenol with a 2-halopropanoic acid in the presence of a copper catalyst and a base to form the phenoxypropanoic acid in a single step.[1]

Detailed Experimental Protocol: Synthesis of 2-(4-Phenylphenoxy)propanoic Acid [1]

Reagents and Materials:

  • 4-Phenylphenol

  • 2-Bromopropanoic acid

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Schlenk tube or similar vessel for an inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a Schlenk tube under an inert atmosphere, add 4-phenylphenol (1 equivalent), 2-bromopropanoic acid (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).[1]

    • Add anhydrous DMF or DMSO as the solvent.

  • Reaction:

    • Heat the reaction mixture, often to temperatures above 100°C, and stir until the starting materials are consumed, as monitored by TLC or HPLC.[8]

  • Work-up and Purification:

    • Cool the reaction mixture and dilute it with water.

    • Acidify the mixture with hydrochloric acid to a pH of 2.[1]

    • Extract the product with an organic solvent such as ethyl acetate.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Ullmann Condensation Reaction Mechanism

G cluster_mechanism Reaction Steps Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base Cu(I) Catalyst Cu(I) Catalyst Cu(I) Phenoxide Cu(I) Phenoxide Cu(I) Catalyst->Cu(I) Phenoxide Aryl Halide Aryl Halide Intermediate Intermediate Aryl Halide->Intermediate Base Base Base->Phenoxide Phenoxypropanoic Acid Phenoxypropanoic Acid Phenoxide->Cu(I) Phenoxide Cu(I) Catalyst Cu(I) Phenoxide->Intermediate Aryl Halide (Oxidative Addition) Intermediate->Phenoxypropanoic Acid (Reductive Elimination)

Caption: Simplified mechanism of the Ullmann condensation.

Synthesis of Chiral Phenoxypropanoic Acids

The biological activity of many phenoxypropanoic acid derivatives, particularly the "profen" NSAIDs, is highly dependent on their stereochemistry, with the (S)-enantiomer often being the active form.[10] Consequently, methods for the enantioselective synthesis of these compounds are of great importance.

One common approach is the asymmetric hydrogenation of a prochiral α-aryl acrylic acid using a chiral catalyst, such as a Ruthenium-BINAP complex.[10] Another strategy involves the use of chiral auxiliaries to control the stereochemistry during the synthesis.[11] Furthermore, resolution techniques, including enzymatic resolution and crystallization-induced chiral inversion, can be employed to separate enantiomers or convert an undesired enantiomer into the desired one.[12][13]

General Workflow for Enantioselective Synthesis

G A Prochiral Substrate (e.g., α-Aryl Acrylic Acid) B Asymmetric Reaction A->B D Reaction Work-up B->D C Chiral Catalyst (e.g., Ru-BINAP) C->B E Purification (Chromatography/Recrystallization) D->E F Chiral Analysis (e.g., Chiral HPLC/GC) E->F G Enantiopure Product F->G G A Low Yield? B Check Base Strength and Stoichiometry A->B Yes F End A->F No C Check Alkyl Halide Reactivity B->C D Optimize Reaction Temperature C->D E Yield Improved? D->E E->B No, Re-evaluate E->F Yes

References

A Technical Guide to the Predicted Spectroscopic Data of 3-(3-Methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(3-Methylphenoxy)propanoic acid. The document details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the standard experimental protocols for the acquisition of such data and includes visualizations to illustrate key concepts and workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~6.7-7.2Multiplet4HAr-H
~4.2Triplet2H-O-CH₂-
~2.8Triplet2H-CH₂-COOH
~2.3Singlet3HAr-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~175-COOH
~158Ar-C-O
~140Ar-C-CH₃
~130Ar-CH
~122Ar-CH
~121Ar-CH
~112Ar-CH
~65-O-CH₂-
~34-CH₂-COOH
~21Ar-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2850-3000MediumC-H stretch (Aliphatic & Aromatic)
~1710StrongC=O stretch (Carboxylic Acid)
1580-1600Medium-StrongC=C stretch (Aromatic)
~1240StrongC-O stretch (Aryl Ether)
~1170StrongC-O stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
180[M]⁺ (Molecular Ion)
107[M - CH₂CH₂COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the carbon atoms.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is converted to a spectrum by Fourier transformation. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by using a chromatographic separation method such as Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable solvent and injected into the ion source.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationships within this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Outcome Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity FinalData Comprehensive Spectroscopic Profile Structure->FinalData Purity->FinalData

Caption: Workflow for Spectroscopic Analysis.

Molecular_Structure_and_Spectra cluster_structure This compound Structure cluster_spectra Predicted Spectral Features cluster_nmr NMR cluster_ir IR cluster_ms MS mol H_NMR ¹H: Aromatic, Aliphatic, Carboxylic Acid Protons C_NMR ¹³C: Aromatic, Aliphatic, Carbonyl Carbons IR_Spec O-H, C=O, C-O, C=C Stretches MS_Spec Molecular Ion & Fragmentation Pattern

Caption: Structure and Predicted Spectral Features.

Solubility profile of 3-(3-Methylphenoxy)propanoic acid in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Profile of 3-(3-Methylphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of publicly available quantitative solubility data, this document offers a predicted solubility profile based on the compound's chemical structure and the general properties of aromatic carboxylic acids. Detailed experimental protocols for determining solubility are provided to enable researchers to generate quantitative data. This guide is intended for professionals in the fields of chemical research and drug development to facilitate formulation studies and experimental design.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility in various solvents is crucial for its development, formulation, and application. This guide addresses the solubility of this compound, providing both a theoretical assessment and practical methodologies for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, obtained from established chemical databases, provide a foundation for predicting its solubility behavior.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
logP (predicted) 1.894[2]
logSw (predicted) -1.9633[2]
Polar Surface Area 36.04 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]

Predicted Solubility Profile

The principle of "like dissolves like" is a key determinant of solubility.[9] Carboxylic acids with fewer than five carbon atoms are generally soluble in water, but this solubility decreases as the size of the nonpolar hydrocarbon portion increases.[3][6][7] this compound, with ten carbon atoms, is expected to have limited solubility in water.[3]

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterLowThe relatively large nonpolar aromatic and alkyl structure is expected to dominate over the polar carboxylic acid group, limiting water solubility.[3][7]
Methanol, EthanolHighThe ability to form hydrogen bonds with the carboxylic acid group should lead to good solubility.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThe polarity of these solvents should allow for favorable dipole-dipole interactions with the carboxylic acid.
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar aromatic ring may allow for some interaction, but the polar carboxylic acid group will limit solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors, which can facilitate the dissolution of carboxylic acids.[10]
Aqueous Base 5% Sodium Hydroxide (NaOH)HighCarboxylic acids react with strong bases to form highly soluble carboxylate salts.[5][6]
Aqueous Bicarbonate 5% Sodium Bicarbonate (NaHCO₃)HighAs a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate to form a soluble salt.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols must be followed. The following sections detail common methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Testing

A systematic approach to qualitative solubility testing can provide rapid insights into the compound's properties and help in selecting appropriate solvents for further quantitative analysis.[11][12]

The following diagram outlines a typical workflow for determining the solubility class of an organic compound.

G Qualitative Solubility Testing Workflow start Start with Sample of This compound water Test Solubility in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No end End soluble_water->end naoh Test Solubility in 5% NaOH insoluble_water->naoh soluble_naoh Soluble naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No nahco3 Test Solubility in 5% NaHCO3 soluble_naoh->nahco3 hcl Test Solubility in 5% HCl insoluble_naoh->hcl soluble_nahco3 Soluble nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble nahco3->insoluble_nahco3 No soluble_nahco3->end insoluble_nahco3->end soluble_hcl Soluble hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No soluble_hcl->end organic Test Solubility in Organic Solvents (e.g., Ethanol, Acetone, Hexane) insoluble_hcl->organic organic->end

Caption: A flowchart for systematic qualitative solubility analysis.

  • Sample Preparation: Place approximately 20-30 mg of this compound into a small test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent in small portions.

  • Mixing: Vigorously shake or vortex the test tube for 1-2 minutes after each solvent addition.

  • Observation: Observe the mixture to determine if the solid has completely dissolved. If the compound dissolves, it is classified as "soluble." If it does not dissolve, it is "insoluble."[13]

  • pH Testing (for aqueous solutions): If the compound is soluble in water, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic or basic.

Quantitative Solubility Determination

For drug development and formulation, quantitative solubility data is essential. The gravimetric method is a straightforward and widely used technique for this purpose.[14][15]

The following diagram illustrates the steps involved in the gravimetric determination of solubility.

G Gravimetric Solubility Determination Workflow start Start prepare_saturated Prepare a Saturated Solution (Excess Solute in Solvent) start->prepare_saturated equilibrate Equilibrate the Solution (Constant Stirring/Agitation) prepare_saturated->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter weigh_filtrate Weigh a Known Volume of the Filtrate filter->weigh_filtrate evaporate Evaporate the Solvent weigh_filtrate->evaporate weigh_residue Weigh the Dried Residue (Solute) evaporate->weigh_residue calculate Calculate Solubility (g/L or mol/L) weigh_residue->calculate end End calculate->end

Caption: A step-by-step workflow for the gravimetric method of solubility determination.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Filter the saturated solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Sample Collection: Accurately transfer a known volume of the clear filtrate to a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure or in a drying oven until a constant weight of the solid residue is obtained.[16]

  • Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the filtrate taken.

Spectroscopic Methods for Solubility Determination

For higher throughput screening, spectroscopic methods such as UV-Vis spectrophotometry can be employed.[17][18][19][20]

The following diagram shows the process of determining solubility using UV-Vis spectrophotometry.

G UV-Vis Spectrophotometric Solubility Workflow start Start calibration Prepare Calibration Curve (Known Concentrations vs. Absorbance) start->calibration prepare_saturated Prepare Saturated Solution start->prepare_saturated determine_concentration Determine Concentration from Calibration Curve calibration->determine_concentration equilibrate Equilibrate the Solution prepare_saturated->equilibrate filter_dilute Filter and Dilute the Filtrate equilibrate->filter_dilute measure_absorbance Measure Absorbance of the Diluted Filtrate filter_dilute->measure_absorbance measure_absorbance->determine_concentration calculate_solubility Calculate Original Solubility (Accounting for Dilution) determine_concentration->calculate_solubility end End calculate_solubility->end

Caption: A workflow for determining solubility via UV-Vis spectrophotometry.

  • Determine λmax: Dissolve a small amount of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations in the solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration.

  • Prepare and Equilibrate Saturated Solution: Follow steps 1 and 2 from the gravimetric method.

  • Sample Preparation and Measurement: Filter the saturated solution. Accurately dilute a known volume of the filtrate with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.[20]

Biological Context and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the biological targets or signaling pathways directly modulated by this compound. Some related aryloxyphenoxypropionate compounds are known to act as herbicides by inhibiting acetyl-CoA carboxylase in plants.[21] However, this mechanism of action in plants is not directly translatable to a therapeutic context in animals or humans without further research. For drug development purposes, identifying the specific molecular targets and pathways is a critical step that would require dedicated biological screening and mechanism of action studies.

Conclusion

While quantitative experimental data for the solubility of this compound is not currently available in published literature, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on its chemical structure, offers initial guidance for solvent selection. The detailed experimental protocols for qualitative and quantitative solubility determination, including gravimetric and spectroscopic methods, empower researchers to generate the necessary data for their specific applications. The provided workflows, visualized using Graphviz, offer clear and actionable steps for laboratory execution. Further research into the biological activity of this compound is necessary to elucidate its potential therapeutic applications and mechanisms of action.

References

An In-depth Technical Guide on the Thermochemical Properties of 3-(3-Methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-(3-Methylphenoxy)propanoic acid. Due to the absence of direct experimental values for this specific compound in the current literature, this paper presents estimated data based on the closely related compound, 3-methylbenzoic acid. Furthermore, it details the standard experimental protocols utilized for the determination of key thermochemical properties, offering a foundational understanding for future experimental work.

Estimated Thermochemical Data

Thermochemical PropertySymbol (Unit)Value for 3-Methylbenzoic Acid
Enthalpy of Formation (solid) ΔfH°solid (kJ/mol)-417.2
Enthalpy of Combustion (solid) ΔcH°solid (kJ/mol)-3992.5
Enthalpy of Fusion ΔfusH (kJ/mol)20.9
Enthalpy of Sublimation ΔsubH° (kJ/mol)97.4
Solid Phase Heat Capacity Cp,solid (J/mol·K)175.3
Entropy of Fusion ΔfusS (J/mol·K)54.4

Note: These values are for 3-methylbenzoic acid and should be used as estimations for this compound with caution. The additional ether linkage and propanoic acid chain in the target molecule will influence these values.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds like this compound involves several key experimental techniques. These protocols are crucial for obtaining accurate and reproducible data.

1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.[4][5]

  • Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

  • Apparatus: A constant-volume bomb calorimeter.

  • Procedure:

    • A pellet of the sample of known mass is placed in the sample holder inside the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is placed in a calorimeter vessel containing a known amount of water.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The final temperature of the water after combustion is recorded.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO2 and H2O).[6]

2. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

Differential Scanning Calorimetry is a versatile technique used to measure changes in heat flow to a sample as a function of temperature. It is particularly useful for determining the enthalpy of fusion and heat capacity.[4]

  • Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Apparatus: A differential scanning calorimeter.

  • Procedure for Enthalpy of Fusion:

    • A small, accurately weighed sample is sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate.

    • The heat flow to the sample is monitored. A peak in the heat flow curve at the melting point corresponds to the enthalpy of fusion.

  • Procedure for Heat Capacity:

    • Three scans are performed under the same conditions: a baseline scan with two empty pans, a scan with a sapphire standard of known heat capacity, and a scan with the sample.

    • The heat capacity of the sample is calculated by comparing the heat flow signals from the three scans.[7]

3. Thermogravimetric Analysis (TGA) for Sublimation Enthalpy

Thermogravimetric Analysis can be used to determine the enthalpy of sublimation by measuring the mass loss of a sample as a function of temperature under controlled atmospheric conditions.[4][8]

  • Principle: The mass of a sample is continuously monitored as it is heated at a constant rate. The rate of mass loss due to sublimation is related to the vapor pressure of the substance.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small amount of the sample is placed in the TGA pan.

    • The sample is heated at a slow, constant rate in an inert atmosphere.

    • The mass loss as a function of temperature is recorded.

  • Data Analysis: The enthalpy of sublimation can be determined from the TGA data using the Langmuir equation, which relates the rate of mass loss to the vapor pressure. By measuring the rate of mass loss at different temperatures, the vapor pressure curve can be constructed, and the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.

Visualizations

Experimental Workflow for Thermochemical Data Determination

The following diagram illustrates a general workflow for the experimental determination of the key thermochemical properties of an organic compound.

experimental_workflow cluster_sample Sample Preparation cluster_experiments Experimental Measurements cluster_data Derived Thermochemical Data Sample This compound Combustion Combustion Calorimetry Sample->Combustion DSC Differential Scanning Calorimetry Sample->DSC TGA Thermogravimetric Analysis Sample->TGA Hf Enthalpy of Formation (ΔfH°) Combustion->Hf via ΔcH° & Hess's Law Hfus Enthalpy of Fusion (ΔfusH) DSC->Hfus Cp Heat Capacity (Cp) DSC->Cp Hsub Enthalpy of Sublimation (ΔsubH°) TGA->Hsub via Langmuir & Clausius-Clapeyron equations

Caption: General workflow for determining thermochemical properties.

References

Potential Derivatives of 3-(3-Methylphenoxy)propanoic Acid for Further Study: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The phenoxypropanoic acid moiety is a well-established pharmacophore present in a variety of therapeutic agents. The structural simplicity of 3-(3-Methylphenoxy)propanoic acid, featuring a methyl-substituted phenyl ring linked via an ether oxygen to a propanoic acid chain, offers multiple avenues for chemical modification. These modifications can systematically alter the compound's physicochemical properties, such as lipophilicity, polarity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior. This guide will focus on three primary areas of potential therapeutic application based on the activities of structurally related compounds: anti-inflammatory effects through cyclooxygenase (COX) inhibition, metabolic regulation via GPR40 agonism, and modulation of lipid and glucose metabolism through PPAR agonism.

Physicochemical Properties of this compound

A foundational understanding of the parent compound's properties is crucial for designing derivatives with improved characteristics.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃PubChem[1]
Molecular Weight180.20 g/mol PubChem[1]
XLogP32.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Polar Surface Area46.5 ŲPubChem[1]
CAS Number25173-36-8PubChem[1]

Potential Therapeutic Targets and Derivative Design

The core structure of this compound can be systematically modified to target various biological pathways. The following sections explore potential derivatives and summarize the known activities of analogous compounds.

Cyclooxygenase (COX) Inhibition for Anti-Inflammatory Applications

Phenylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting COX enzymes. Derivatives of this compound could be synthesized and screened for COX-1 and COX-2 inhibition.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Structurally Related Phenylpropanoic and Phenoxyacetic Acid Derivatives

Compound ClassRepresentative CompoundsCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Phenoxyacetic Acid Derivatives5d-f, 7b, 10c-f4.07 - 9.030.06 - 0.09High (up to 133.34)
Phenylpropionic Acid Derivatives6hBetter than IbuprofenClose to NimesulideNot Specified
Phenylpropionic Acid Derivatives6lBetter than IbuprofenClose to NimesulideNot Specified
Reference Drugs
Celecoxib14.930.05~298.6
Mefenamic Acid29.91.9815.1

Note: Data is for structurally related compounds and serves as a predictive guide for potential activity.

G Protein-Coupled Receptor 40 (GPR40) Agonism for Type 2 Diabetes

GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1) is a promising target for the treatment of type 2 diabetes. Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists.

Table 2: GPR40 Agonist Activity of Phenylpropanoic Acid Analogs

Compound IDStructurehGPR40 EC₅₀ (nM)
Analog 1 Phenylpropanoic acid with biphenyl tail18
Analog 2 Phenylpropanoic acid with polar substituents25
Analog 3 Indole propanoic acid derivative5.6
Reference (TAK-875) Clinical candidate38

Note: Data is for analogous structures to guide derivatization strategies.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism for Metabolic Disorders

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Phenylpropanoic acid derivatives have been developed as PPARα and PPARγ agonists for the treatment of dyslipidemia and insulin resistance.

Table 3: PPAR Agonist Activity of Phenylpropanoic Acid Derivatives

Compound IDTargetEC₅₀ (nM)
Analog 4 hPPARα1.6
Analog 5 hPPARγ130
Analog 6 hPPARδ2.5
Reference (Rosiglitazone) hPPARγ43

Note: Data is for analogous structures to inform derivative design.

Proposed Derivative Synthesis Strategies

The following diagrams illustrate potential synthetic pathways for generating derivatives of this compound.

G cluster_synthesis Derivative Synthesis Workflow start This compound esterification Esterification (e.g., Fischer esterification) start->esterification Alcohol, Acid catalyst amidation Amidation (e.g., DCC coupling) start->amidation Amine, Coupling agent esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides G cluster_screening Biological Screening Cascade derivatives Synthesized Derivatives primary_assay Primary in vitro screen (e.g., COX, GPR40, PPAR binding/activity) derivatives->primary_assay hit_identification Hit Identification (Potency & Selectivity) primary_assay->hit_identification secondary_assay Secondary cellular assays (e.g., anti-inflammatory, insulin secretion) hit_identification->secondary_assay lead_candidates Lead Candidates secondary_assay->lead_candidates G cluster_cox COX Signaling Pathway arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids NSAID Derivatives nsaids->cox1 Inhibition nsaids->cox2 Inhibition G cluster_gpr40 GPR40 Signaling Pathway in Pancreatic β-cells gpr40_agonist GPR40 Agonist (Derivative) gpr40 GPR40 gpr40_agonist->gpr40 gq Gq gpr40->gq plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release ca_influx Ca²⁺ Influx dag->ca_influx insulin_secretion Insulin Secretion ca_release->insulin_secretion ca_influx->insulin_secretion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(3-Methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-(3-Methylphenoxy)propanoic acid. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This protocol is intended for researchers and scientists in organic chemistry and drug development. The procedure involves the reaction of 3-methylphenol (m-cresol) with 3-chloropropanoic acid in the presence of a base. The document includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the experimental workflow.

Introduction

This compound is a carboxylic acid derivative that can serve as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The Williamson ether synthesis provides a straightforward and efficient method for its preparation.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating 3-methylphenol with a base, acts as a nucleophile and attacks the electrophilic carbon of 3-chloropropanoic acid, displacing the chloride leaving group.[1][3]

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueUnitNotes
Reactants
3-Methylphenol (m-cresol)10.81 (10.4)g (mL)Molar Mass: 108.14 g/mol ; Density: 1.034 g/mL
3-Chloropropanoic acid10.85gMolar Mass: 108.52 g/mol [4]
Sodium Hydroxide8.80gMolar Mass: 40.00 g/mol
Solvent
Water (deionized)100mL
Reaction Conditions
Temperature90 - 100°C
Reaction Time2 - 3hours
Product Information
Theoretical Yield18.02g
Expected Yield14.4 - 16.2g80-90% of theoretical
Molecular FormulaC₁₀H₁₂O₃[5]
Molecular Weight180.20 g/mol [5]
AppearanceWhite to off-white solid
Melting Point96-98°C

Experimental Protocol

4.1. Materials and Reagents

  • 3-Methylphenol (m-cresol)

  • 3-Chloropropanoic acid[6]

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), 6 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH indicator paper

  • Rotary evaporator

4.2. Procedure

  • Preparation of the Sodium Phenoxide:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water.

    • To the stirred sodium hydroxide solution, add 10.81 g (0.10 mol) of 3-methylphenol.

    • Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the sodium 3-methylphenoxide salt.

  • Reaction with 3-Chloropropanoic Acid:

    • In a separate beaker, dissolve 10.85 g (0.10 mol) of 3-chloropropanoic acid in 50 mL of deionized water.

    • Slowly add the 3-chloropropanoic acid solution to the stirred sodium 3-methylphenoxide solution in the round-bottom flask.

    • Attach a reflux condenser to the flask and heat the reaction mixture to 90-100 °C using a heating mantle.[7]

    • Maintain the reaction at this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled reaction mixture to a 250 mL separatory funnel.

    • Acidify the solution by slowly adding 6 M hydrochloric acid while stirring, until the pH of the aqueous solution is approximately 1-2 (test with pH paper). A precipitate of the crude product should form.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).[7] Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and collect the filtrate.

  • Purification and Characterization:

    • Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude this compound.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of water and ethanol or toluene.

    • Dry the purified product under vacuum to obtain a white to off-white solid.

    • Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR).

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis start Start naoh_sol Dissolve NaOH in Water start->naoh_sol chloro_sol Dissolve 3-Chloropropanoic Acid in Water start->chloro_sol m_cresol_add Add m-Cresol naoh_sol->m_cresol_add phenoxide_form Form Sodium 3-Methylphenoxide m_cresol_add->phenoxide_form mix Combine Solutions phenoxide_form->mix chloro_sol->mix reflux Heat and Reflux (90-100°C, 2-3h) mix->reflux cool Cool to RT reflux->cool acidify Acidify with HCl (pH 1-2) cool->acidify extract Extract with Diethyl Ether acidify->extract wash Wash with Water & Brine extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize characterize Characterize Product (MP, NMR, IR) recrystallize->characterize end_node End characterize->end_node

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium hydroxide is corrosive and can cause severe burns.[7] Handle with care.

  • 3-Methylphenol is toxic and a skin irritant.[7] Avoid contact with skin and eyes.

  • 3-Chloropropanoic acid is corrosive.

  • Diethyl ether is extremely flammable and should be handled away from ignition sources.

  • Hydrochloric acid is corrosive and releases toxic fumes. Handle with care.

References

Application Notes and Protocols for the Spectroscopic Analysis of 3-(3-Methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(3-Methylphenoxy)propanoic acid. Due to the absence of publicly available experimental spectra, the data presented herein is predicted based on the analysis of its constituent chemical moieties, m-cresol and 3-phenoxypropanoic acid, and established NMR prediction principles. These notes are intended to serve as a reference for the identification and structural elucidation of this compound.

Chemical Structure and Atom Numbering

The structure of this compound is depicted below with a numbering system for unambiguous assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The predictions are based on an analysis of structurally similar compounds and standard NMR chemical shift increments.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-L (COOH)~11.0 - 12.0broad singlet-1H
H-2~6.75singlet-1H
H-4~6.70doublet~8.01H
H-5~7.15triplet~8.01H
H-6~6.80doublet~8.01H
H-9 (O-CH₂)~4.25triplet~6.02H
H-10 (CH₂)~2.85triplet~6.02H
H-13 (Ar-CH₃)~2.30singlet-3H
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)
C-11 (C=O)~178.0
C-1~158.0
C-3~140.0
C-5~130.0
C-6~122.0
C-2~117.0
C-4~113.0
C-9 (O-CH₂)~66.0
C-10 (CH₂)~35.0
C-13 (Ar-CH₃)~21.5

Interpretation of Predicted Spectra

¹H NMR Spectrum
  • Aromatic Region (δ 6.7-7.2 ppm): The four protons on the benzene ring are expected to show distinct signals due to their different chemical environments. H-5 is predicted to be the most downfield of the aromatic protons due to its para position relative to the methyl group and meta to the ether linkage. H-2, situated between the two ortho/para directing groups, is expected to appear as a singlet. H-4 and H-6 are predicted to be doublets, coupling with H-5.

  • Aliphatic Region (δ 2.8-4.3 ppm): The two methylene groups of the propanoic acid chain are expected to appear as two triplets, each integrating to 2H. The protons on C-9 (H-9), being directly attached to the oxygen atom, will be more deshielded and appear further downfield compared to the protons on C-10 (H-10). The coupling between these two adjacent methylene groups should result in a triplet-of-triplets pattern with a coupling constant of approximately 6.0 Hz.

  • Methyl and Carboxylic Acid Protons: The methyl protons (H-13) on the aromatic ring are expected to appear as a sharp singlet around 2.30 ppm. The carboxylic acid proton (H-L) is typically broad and appears significantly downfield, often between 11.0 and 12.0 ppm.

¹³C NMR Spectrum
  • Carbonyl Carbon (δ ~178.0 ppm): The carboxylic acid carbonyl carbon (C-11) is expected to have the most downfield chemical shift.

  • Aromatic Carbons (δ 113.0-158.0 ppm): The six aromatic carbons will have distinct chemical shifts. C-1, attached to the electronegative oxygen, will be the most downfield. C-3, bearing the methyl group, will also be downfield. The remaining aromatic carbons will appear in the expected regions for a substituted benzene ring.

  • Aliphatic and Methyl Carbons (δ 21.5-66.0 ppm): The carbon of the methylene group attached to the phenoxy oxygen (C-9) is expected around 66.0 ppm. The other methylene carbon (C-10) will be more upfield at approximately 35.0 ppm. The methyl carbon (C-13) is predicted to have the most upfield chemical shift at around 21.5 ppm.

Experimental Protocols

The following are standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small molecules like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Most commercially available deuterated solvents for NMR already contain TMS.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex the NMR tube gently if necessary.

NMR Data Acquisition
  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: 0-16 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Pulse Angle: 30 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the NMR spectra of this compound.

G A Acquire 1H and 13C NMR Spectra B Identify Solvent and TMS Peaks A->B H Analyze Chemical Shifts in 13C Spectrum A->H C Integrate 1H NMR Spectrum B->C D Analyze Chemical Shifts and Multiplicities in 1H Spectrum C->D E Assign Aromatic Protons D->E F Assign Aliphatic Protons D->F G Assign Methyl and Carboxylic Acid Protons D->G K Correlate 1H and 13C Assignments (e.g., using HSQC/HMBC if available) E->K F->K G->K I Assign Carbonyl and Aromatic Carbons H->I J Assign Aliphatic and Methyl Carbons H->J I->K J->K L Final Structure Confirmation K->L

Caption: Workflow for the interpretation of NMR spectra.

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-(3-Methylphenoxy)propanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of 3-(3-Methylphenoxy)propanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is an organic compound of interest in various fields, including pharmaceutical development and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor peak shape and late elution times.[2][3] To overcome these limitations, a derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile ester or silyl derivative, making the analyte suitable for GC analysis.[4][5]

This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

Principle

The overall workflow involves an initial sample preparation step using liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix.[1] This is followed by a chemical derivatization reaction, specifically methylation, to increase the volatility of the target acid. The resulting methyl ester derivative is then injected into the GC-MS system. In the gas chromatograph, the derivatized analyte is separated from other components on a capillary column. Subsequently, the mass spectrometer ionizes the eluted compound, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that provides structural information for identification and quantification.[1][6]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)[7]

  • Hexane (HPLC grade)[7]

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Derivatization reagent: 14% Boron trifluoride in methanol (BF₃-Methanol) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Deionized water

  • Glassware: vials, pipettes, centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Heating block or oven

  • Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Collection : Accurately weigh or measure the sample containing this compound into a glass centrifuge tube. For aqueous samples, use approximately 2 mL.

  • Acidification : Adjust the pH of the sample to ≤ 2 by adding 6 M HCl dropwise.[8] This ensures the carboxylic acid is in its protonated form, enhancing its solubility in organic solvents.

  • Extraction : Add 5 mL of ethyl acetate to the tube.[8]

  • Mixing : Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation : Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[8]

  • Collection : Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial using a pipette.

  • Drying and Evaporation : Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40 °C.[7] The dried residue contains the extracted acid.

Derivatization Protocol: Methylation
  • Reagent Addition : To the dried residue from the extraction step, add 100 µL of 14% BF₃-Methanol.[2]

  • Reaction : Cap the vial tightly and heat at 60 °C for 30-60 minutes in a heating block or oven to form the methyl ester derivative.[2][9]

  • Cooling : Allow the vial to cool to room temperature.

  • Post-Derivatization Extraction : Add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane to the vial. Vortex for 1 minute and allow the layers to separate.[2]

  • Final Sample : Carefully transfer the upper hexane layer, which contains the derivatized analyte [Methyl 3-(3-methylphenoxy)propanoate], into a GC-MS autosampler vial for analysis.

Alternative Derivatization: Silylation As an alternative, silylation can be performed by adding 50 µL of BSTFA + 1% TMCS to the dried residue, capping the vial, and heating at 60 °C for 60 minutes.[2] After cooling, the sample can be diluted with a suitable solvent (e.g., DCM or hexane) for injection.[2]

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following table outlines the recommended starting parameters, which should be optimized for the specific instrument in use.

Data Presentation

Table 1: Recommended GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph
Column Rtx-5 (or equivalent 5% phenylmethyl silicone), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Injection Mode Splitless
Injector Temperature 250 °C[8][10]
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C, hold for 1 minRamp 1: 3 °C/min to 200 °CRamp 2: 6 °C/min to 280 °C, hold for 5 min[8]
Mass Spectrometer
Ion Source Temp. 230 °C[11]
Transfer Line Temp. 280 °C[11]
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV[8][10]
Mass Scan Range 50 - 550 amu[6]

| Scan Mode | Full Scan |

Table 2: Expected Key Mass Fragments for Methyl 3-(3-methylphenoxy)propanoate Note: These are predicted fragments based on the chemical structure and data from the analogous compound, methyl 3-phenoxypropanoate. The molecular weight of the derivatized analyte is 194.23 g/mol .

m/zIon IdentityDescription
194[M]⁺Molecular Ion
163[M - OCH₃]⁺Loss of a methoxy group from the ester
135[M - COOCH₃]⁺Loss of the carbomethoxy group
107[C₇H₇O]⁺3-Methylphenoxy ion
91[C₇H₇]⁺Tropylium ion (rearrangement of methylphenyl group)
77[C₆H₅]⁺Phenyl ion (loss of methyl group from phenoxy ring)

Visualization

GCMS_Workflow Sample Sample containing This compound Extraction Liquid-Liquid Extraction (Acidification & Solvent Addition) Sample->Extraction Derivatization Derivatization (Methylation with BF₃-Methanol) Extraction->Derivatization GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GC_Separation GC Separation (Capillary Column) GCMS_Injection->GC_Separation MS_Analysis MS Analysis (Ionization & Mass Filtering) GC_Separation->MS_Analysis Data_Interpretation Data Interpretation (Spectrum Analysis & Quantification) MS_Analysis->Data_Interpretation

Caption: Experimental workflow for GC-MS analysis.

References

Applications of 3-(3-Methylphenoxy)propanoic Acid in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds, a group well-recognized in agrochemical research for its biological activities. Structurally analogous to synthetic auxin herbicides, this molecule holds potential for applications in plant growth regulation and as a lead compound for the development of novel herbicides. Furthermore, the propanoic acid moiety suggests possible antifungal properties, warranting investigation into its efficacy against phytopathogenic fungi.

These application notes provide a comprehensive guide for researchers interested in exploring the agrochemical potential of this compound. Detailed protocols for its synthesis, and for evaluating its herbicidal and antifungal activities are presented. While specific efficacy data for this compound is not extensively available in published literature, this document serves as a foundational framework for its systematic investigation.

Potential Agrochemical Applications

Herbicidal Activity as a Synthetic Auxin

Phenoxypropanoic acid derivatives are known to mimic the plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1][2] The structural features of this compound suggest it may act as a synthetic auxin, making it a candidate for development as a selective herbicide for the control of broadleaf weeds.

Plant Growth Regulation

At sub-lethal concentrations, synthetic auxins can be utilized as plant growth regulators to modify plant development in beneficial ways. Depending on the concentration and timing of application, this compound could potentially be investigated for applications such as promoting rooting, influencing fruit set, or altering plant architecture.

Antifungal Activity

Propionic acid and its derivatives are known to possess antifungal properties.[3] The lipophilic nature of the 3-methylphenoxy group in this compound may enhance its ability to penetrate fungal cell membranes, suggesting its potential as a novel fungicide against various plant pathogens.

Synthesis Protocol

This protocol is adapted from the synthesis of a structurally related compound, 3-(3-(benzyloxy)phenyl)propanoic acid, and can be applied for the synthesis of this compound.[4]

Reaction Scheme

The synthesis of this compound can be achieved via a Williamson ether synthesis, reacting 3-cresol with a 3-halopropanoic acid ester followed by hydrolysis.

Materials and Reagents
  • 3-Cresol

  • Ethyl 3-bromopropanoate (or methyl 3-chloropropanoate)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Experimental Procedure

Step 1: Etherification

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cresol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (150 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 3-bromopropanoate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.

  • Wash the solid residue with a small amount of acetone and combine the filtrates.

  • Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude ester, ethyl 3-(3-methylphenoxy)propanoate.

Step 2: Hydrolysis

  • Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 4-6 hours or until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2 with 2M hydrochloric acid.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure this compound.

Biological Activity Assays

Herbicidal Activity Bioassay

This protocol outlines a general method for assessing the pre- and post-emergence herbicidal activity of this compound.

Plant Material:

  • Select a range of monocotyledonous (e.g., Echinochloa crus-galli - barnyard grass) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • Grow seedlings in pots containing a standard potting mix in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

  • Prepare a series of dilutions from the stock solution to achieve the desired application rates (e.g., 10, 100, 500, 1000 g/ha). Include a surfactant in the final spray solution to ensure adequate coverage.

Pre-emergence Application:

  • Sow seeds of the test plant species in pots.

  • Immediately after sowing, apply the test solutions evenly to the soil surface using a laboratory sprayer.

  • Include a solvent-only control and a positive control (a commercial herbicide with a similar mode of action).

  • Water the pots and place them in a growth chamber.

  • Assess the percentage of seedling emergence and visual injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT).

Post-emergence Application:

  • Grow the test plants to the 2-4 leaf stage.

  • Apply the test solutions evenly to the foliage of the plants using a laboratory sprayer.

  • Include a solvent-only control and a positive control.

  • Return the plants to the growth chamber.

  • Assess visual injury and plant mortality at 7, 14, and 21 DAT.

The herbicidal efficacy should be quantified and presented in tables. This allows for clear comparison across different concentrations and plant species.

Table 1: Pre-emergence Herbicidal Activity of this compound (% Inhibition)

Application Rate (g/ha)Echinochloa crus-galliAmaranthus retroflexus
10Data to be determinedData to be determined
100Data to be determinedData to be determined
500Data to be determinedData to be determined
1000Data to be determinedData to be determined
Positive ControlData to be determinedData to be determined

Table 2: Post-emergence Herbicidal Activity of this compound (% Injury at 21 DAT)

Application Rate (g/ha)Echinochloa crus-galliAmaranthus retroflexus
10Data to be determinedData to be determined
100Data to be determinedData to be determined
500Data to be determinedData to be determined
1000Data to be determinedData to be determined
Positive ControlData to be determinedData to be determined

From the dose-response data, the concentration required for 50% inhibition of growth (IC50) or 50% mortality (LD50) can be calculated.

Table 3: IC50/LD50 Values for this compound

Assay TypePlant SpeciesIC50/LD50 (g/ha)
Pre-emergenceE. crus-galliData to be determined
Pre-emergenceA. retroflexusData to be determined
Post-emergenceE. crus-galliData to be determined
Post-emergenceA. retroflexusData to be determined
Antifungal Activity Bioassay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against common phytopathogenic fungi using a broth microdilution method.[3]

Fungal Strains:

  • Select a panel of relevant phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani).

  • Maintain fungal cultures on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

Preparation of Inoculum:

  • Prepare a spore suspension of each fungus in sterile distilled water containing a wetting agent (e.g., Tween 80).

  • Adjust the spore concentration to a standard density (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

Broth Microdilution Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB). The final concentration range should typically span from 0.1 to 1000 µg/mL.

  • Add the fungal spore suspension to each well.

  • Include a positive control (a commercial fungicide), a negative control (medium with solvent), and a growth control (medium with inoculum only).

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).

  • Determine the MIC visually as the lowest concentration of the compound that completely inhibits fungal growth.

The antifungal activity is summarized by the MIC values for each tested fungus.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesMIC (µg/mL)Positive Control MIC (µg/mL)
Fusarium oxysporumData to be determinedData to be determined
Botrytis cinereaData to be determinedData to be determined
Alternaria solaniData to be determinedData to be determined

Visualization of Pathways and Workflows

Proposed Mechanism of Action: Synthetic Auxin Pathway

As a phenoxypropanoic acid derivative, this compound is hypothesized to act as a synthetic auxin. The following diagram illustrates the general signaling pathway initiated by auxin-like herbicides in susceptible plants.

Auxin_Signaling_Pathway Auxin This compound (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Binds to SCFTIR1 SCF-TIR1/AFB Complex Receptor->SCFTIR1 Activates AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Transcription UncontrolledGrowth Uncontrolled Cell Division & Elongation AuxinGenes->UncontrolledGrowth Leads to PlantDeath Plant Death UncontrolledGrowth->PlantDeath Results in

Caption: General signaling pathway of auxin-like herbicides.

Experimental Workflow for Herbicidal Activity Screening

The following diagram outlines the logical flow of experiments to assess the herbicidal potential of this compound.

Herbicidal_Screening_Workflow Start Start: Synthesize & Purify Compound PreScreen Primary Screening: Pre- & Post-emergence Start->PreScreen DoseResponse Dose-Response Studies PreScreen->DoseResponse If active End End PreScreen->End If inactive CalcIC50 Calculate IC50/LD50 Values DoseResponse->CalcIC50 Spectrum Weed Spectrum Analysis CalcIC50->Spectrum CropSelectivity Crop Selectivity Testing Spectrum->CropSelectivity Lead Lead Compound Identification CropSelectivity->Lead Lead->End

Caption: Workflow for herbicidal activity assessment.

Experimental Workflow for Antifungal Activity Screening

The following diagram illustrates the workflow for evaluating the antifungal properties of this compound.

Antifungal_Screening_Workflow Start Start: Synthesize & Purify Compound MIC_Screen MIC Determination against Phytopathogenic Fungi Start->MIC_Screen MFC_Test Minimum Fungicidal Concentration (MFC) Test MIC_Screen->MFC_Test If active End End MIC_Screen->End If inactive Spectrum_Analysis Fungal Spectrum Analysis MFC_Test->Spectrum_Analysis In_Vivo_Test In Vivo Plant Protection Assay Spectrum_Analysis->In_Vivo_Test Lead Lead Compound Identification In_Vivo_Test->Lead Lead->End

References

Application Notes and Protocols for 3-(3-Methylphenoxy)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenoxy)propanoic acid is a versatile starting material in organic synthesis, offering a scaffold for the development of a variety of derivatives. Its structure, featuring a carboxylic acid, an ether linkage, and an aromatic ring, provides multiple reactive sites for functionalization. This document outlines potential applications and detailed, illustrative protocols for the synthetic manipulation of this compound. While specific experimental data for this compound is limited in the available literature, the following protocols are based on well-established synthetic methodologies for analogous phenoxypropanoic acids and are expected to be applicable.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[1][2]
Molecular Weight180.20 g/mol [1]
IUPAC NameThis compound[1]
CAS Number25173-36-8[1]

Potential Applications in Organic Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Arylpropionic acid derivatives, as a broad class, are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, anticonvulsant, and anticancer activities.[3][4] Phenylpropanoids and their derivatives are also recognized for their diverse biological activities and applications in the food, pharmaceutical, and cosmetic industries.[5]

The key reactive handles of this compound are the carboxylic acid group and the aromatic ring. These sites allow for a variety of chemical transformations, including:

  • Esterification and Amide Bond Formation: The carboxylic acid moiety can be readily converted to esters and amides, enabling the introduction of diverse functional groups and the synthesis of compound libraries for screening.

  • Friedel-Crafts Acylation: The aromatic ring can undergo electrophilic substitution, such as Friedel-Crafts acylation, to introduce acyl groups, further extending the molecular framework.

  • Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another avenue for derivatization.

The following sections provide detailed, illustrative protocols for these key transformations.

Experimental Protocols

Note: The following protocols are illustrative and based on general procedures for similar compounds. Optimization may be required for this compound.

Esterification via Fischer Esterification

This protocol describes the synthesis of a methyl ester derivative.

Reaction Scheme:

Methodology:

  • To a solution of this compound (1.0 eq) in methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Quantitative Data (based on analogous reactions):

ParameterExpected Value
Yield85-95%
Purity>95% (after purification)
Amide Bond Formation

This protocol outlines the synthesis of an N-benzyl amide derivative using a coupling agent.

Reaction Scheme:

Methodology:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Expected Quantitative Data (based on analogous reactions):

ParameterExpected Value
Yield70-90%
Purity>95% (after purification)
Intramolecular Friedel-Crafts Acylation (Illustrative)

This protocol describes a potential intramolecular cyclization to form a chromanone derivative, which would require activation of the carboxylic acid (e.g., to the acid chloride) and a suitable Lewis acid catalyst.

Reaction Scheme (Hypothetical):

Methodology:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent like DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Cyclization: Dissolve the crude acid chloride in a dry, non-polar solvent such as nitrobenzene or 1,2-dichloroethane. Cool the solution in an ice bath.

  • Add a Lewis acid, such as aluminum chloride (AlCl₃) (1.2 eq), portion-wise.

  • Allow the reaction to stir at room temperature or with gentle heating for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Expected Quantitative Data (based on analogous reactions):

ParameterExpected Value
Yield40-70%
Purity>95% (after purification)

Visualizations

Experimental Workflow for Amide Synthesis

G start Start: this compound dissolve Dissolve in Anhydrous Solvent (DCM/DMF) start->dissolve add_coupling Add Coupling & Activator (EDC/HOBt) dissolve->add_coupling stir1 Stir for 15-30 min add_coupling->stir1 add_amine Add Amine (e.g., Benzylamine) stir1->add_amine stir2 Stir for 12-24h add_amine->stir2 workup Aqueous Workup (HCl, NaHCO3, Brine) stir2->workup dry Dry & Concentrate workup->dry purify Purification (Chromatography/Recrystallization) dry->purify end Final Product: Amide Derivative purify->end

Caption: Workflow for the synthesis of amide derivatives.

Logical Relationship of Synthetic Pathways

G start This compound ester Ester Derivatives start->ester Esterification amide Amide Derivatives start->amide Amide Coupling alcohol Primary Alcohol start->alcohol Reduction chromanone Chromanone (via Friedel-Crafts) start->chromanone Activation & Cyclization

Caption: Synthetic pathways from the starting material.

Conclusion

This compound represents a promising starting material for the synthesis of a wide array of chemical entities. The protocols provided herein, though illustrative, offer a solid foundation for researchers to explore the synthetic potential of this compound. Further investigation into the biological activities of its derivatives could unveil novel therapeutic agents or valuable chemical probes. It is recommended that all reactions are performed under appropriate safety conditions and that products are fully characterized by spectroscopic methods such as NMR, IR, and mass spectrometry.

References

Application Notes and Protocols for Screening the Herbicidal Effects of 3-(3-Methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenoxy)propanoic acid is a synthetic chemical compound with a structural resemblance to phenoxy herbicides, a class of compounds known to act as synthetic auxins.[1][2] Natural auxins are a class of plant hormones that regulate various aspects of plant growth and development.[3][4] Synthetic auxins, at high concentrations, can disrupt these processes, leading to uncontrolled growth and ultimately, plant death, making them effective herbicides.[1][2] The structural similarity of this compound to known auxinic herbicides suggests it may exhibit herbicidal properties by interfering with the plant's natural auxin signaling pathways.[5][6][7]

These application notes provide a comprehensive protocol for the systematic screening of the herbicidal effects of this compound. The described methodologies cover pre-emergence and post-emergence herbicidal activity, dose-response relationship, and phytotoxicity assessment to provide a thorough evaluation of its potential as a selective herbicide.

Putative Mechanism of Action: Disruption of Auxin Signaling

It is hypothesized that this compound acts as a synthetic auxin. In the presence of high concentrations of synthetic auxins, the normal auxin signaling pathway is overstimulated. This leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the constitutive activation of Auxin Response Factors (ARFs).[3][6] This uncontrolled activation of ARFs leads to the expression of auxin-responsive genes, resulting in epinastic growth, stem curling, and ultimately, plant death.[4]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Activates Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses ARE Auxin Response Element (Promoter) ARF->ARE Binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Initiates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Putative auxin signaling pathway disruption by this compound.

Experimental Protocols

The following protocols are designed to assess the herbicidal potential of this compound. These protocols can be adapted for various plant species.

Pre-Emergence Herbicidal Activity Assay

This assay evaluates the effect of the compound on seed germination and seedling emergence.[8][9][10]

Materials:

  • This compound

  • Test plant seeds (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

  • Pots or trays filled with sterile potting mix

  • Controlled environment growth chamber or greenhouse

  • Spray chamber

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and dilute with water containing a surfactant to the desired test concentrations (e.g., 0.1, 0.5, 1, 5, 10 kg/ha ).

  • Sowing: Fill pots with potting mix and sow a predetermined number of seeds of the target weed species at a uniform depth.

  • Application: Apply the different concentrations of the test compound solution evenly to the soil surface using a calibrated spray chamber.[11] A control group should be sprayed with the solvent and surfactant solution only.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod, adequate humidity).[12]

  • Assessment: After 14-21 days, record the percentage of seedling emergence and visual injury symptoms such as chlorosis, necrosis, and stunting.[13][14] Calculate the percent inhibition of emergence compared to the control.

Post-Emergence Herbicidal Activity Assay

This assay assesses the compound's effectiveness on established seedlings.[15][16][17]

Materials:

  • This compound

  • Test plant seedlings (e.g., Abutilon theophrasti (velvetleaf), Setaria viridis (green foxtail)) grown to the 2-4 true leaf stage.[15]

  • Pots with established seedlings

  • Controlled environment growth chamber or greenhouse

  • Spray chamber

Procedure:

  • Compound Preparation: Prepare spray solutions of this compound at various concentrations as described in the pre-emergence protocol.

  • Application: Uniformly spray the foliage of the seedlings with the different concentrations of the test compound solution in a calibrated spray chamber.[18] Ensure complete coverage of the foliage. A control group should be treated with the solvent and surfactant solution only.

  • Incubation: Return the treated plants to the growth chamber or greenhouse under controlled conditions.

  • Assessment: Evaluate the plants at 3, 7, 14, and 21 days after treatment.[12] Record visual phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (plant death).[19][20] Also, measure plant height and fresh/dry weight at the final assessment point.

Dose-Response and EC₅₀ Determination

This protocol establishes the relationship between the compound's concentration and its herbicidal effect to determine the effective concentration that causes 50% inhibition (EC₅₀).[21][22][23][24]

Procedure:

  • Conduct post-emergence assays using a wider and more granular range of concentrations (e.g., 8-10 concentrations) of this compound.

  • At the final assessment point (e.g., 21 days), harvest the above-ground biomass of the treated and control plants and determine the fresh or dry weight.

  • Calculate the percent inhibition for each concentration relative to the untreated control.

  • Use a statistical software package to perform a non-linear regression analysis, fitting the data to a log-logistic model to determine the EC₅₀ value.[22][25]

Phytotoxicity Evaluation on Non-Target Plants

This assay is crucial to determine the selectivity of the herbicide and its safety for desirable crops.[13][14][19][20][26]

Procedure:

  • Select a range of non-target crop species (e.g., corn, soybean, wheat).

  • Conduct post-emergence assays on these crop species using the determined EC₅₀ and higher concentrations (e.g., 2x and 4x the EC₅₀ for target weeds) of this compound.

  • Assess phytotoxicity symptoms at regular intervals as described in the post-emergence protocol.

  • Record any adverse effects on the growth and development of the non-target plants.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Pre-Emergence Herbicidal Activity of this compound (Hypothetical Data)

Application Rate ( kg/ha )% Emergence Inhibition (Redroot Pigweed)% Emergence Inhibition (Barnyardgrass)
Control 00
0.1 1510
0.5 4535
1.0 7865
5.0 9588
10.0 10098

Table 2: Post-Emergence Herbicidal Activity of this compound at 21 Days After Treatment (Hypothetical Data)

Application Rate ( kg/ha )% Visual Injury (Velvetleaf)% Biomass Reduction (Velvetleaf)% Visual Injury (Green Foxtail)% Biomass Reduction (Green Foxtail)
Control 0000
0.1 25201510
0.5 60554035
1.0 85807065
5.0 100989088
10.0 1001009594

Table 3: Dose-Response Data and Calculated EC₅₀ Values (Hypothetical Data)

Weed SpeciesEC₅₀ ( kg/ha )95% Confidence Interval
Velvetleaf 0.450.40 - 0.50
Green Foxtail 0.750.68 - 0.82

Table 4: Phytotoxicity on Non-Target Crop Species at 21 Days After Treatment (Hypothetical Data)

Application Rate ( kg/ha )% Visual Injury (Corn)% Visual Injury (Soybean)% Visual Injury (Wheat)
Control 000
1.0 5108
5.0 152520
10.0 304540

Experimental Workflow Visualization

experimental_workflow cluster_screening Herbicidal Screening Protocol cluster_pre_actions Pre-Emergence Steps cluster_post_actions Post-Emergence Steps cluster_dose_actions Dose-Response Steps cluster_phyto_actions Phytotoxicity Steps start Start: Prepare Stock Solution of This compound pre_emergence Pre-Emergence Assay (Weed Seeds) start->pre_emergence post_emergence Post-Emergence Assay (Weed Seedlings) start->post_emergence pre_sow Sow Seeds pre_emergence->pre_sow dose_response Dose-Response Assay (Weed Seedlings) post_emergence->dose_response post_grow Grow Seedlings to 2-4 Leaf Stage post_emergence->post_grow phytotoxicity Phytotoxicity Assay (Non-Target Crop Seedlings) dose_response->phytotoxicity dose_range Use Granular Dose Range dose_response->dose_range phyto_select Select Non-Target Crops phytotoxicity->phyto_select pre_apply Apply Compound to Soil pre_sow->pre_apply pre_incubate Incubate pre_apply->pre_incubate pre_assess Assess Emergence & Visual Injury pre_incubate->pre_assess end End: Evaluate Herbicidal Profile pre_assess->end post_apply Apply Compound to Foliage post_grow->post_apply post_incubate Incubate post_apply->post_incubate post_assess Assess Visual Injury & Biomass post_incubate->post_assess post_assess->end dose_collect Collect Biomass Data dose_range->dose_collect dose_analyze Log-Logistic Regression (Calculate EC50) dose_collect->dose_analyze dose_analyze->end phyto_apply Apply at EC50 & Higher Doses phyto_select->phyto_apply phyto_assess Assess Visual Injury phyto_apply->phyto_assess phyto_assess->end

Caption: Experimental workflow for screening the herbicidal effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3-Methylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the deprotonation of m-cresol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 3-substituted propanoic acid derivative.

Q2: I am experiencing a low yield in my Williamson ether synthesis. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete deprotonation of m-cresol: The base used may not be strong enough or used in sufficient quantity to fully generate the phenoxide nucleophile.

  • Competing elimination reaction: The halo-propanoic acid may undergo elimination to form acrylic acid, especially at higher temperatures or with sterically hindered bases.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

  • Presence of water: Moisture can consume the base and hydrolyze the electrophile.[1]

  • Side reactions: C-alkylation of the phenoxide can occur, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, a potential alternative is the Michael addition reaction. This would involve the conjugate addition of m-cresol to an acrylic acid derivative. While less commonly reported for this specific molecule, it offers an alternative pathway that may be advantageous under certain conditions.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

This guide will help you systematically troubleshoot and improve the yield of your Williamson ether synthesis.

Troubleshooting Workflow

Troubleshooting_Williamson_Ether_Synthesis start Low Yield Observed check_base 1. Verify Base Strength and Stoichiometry start->check_base check_conditions 2. Optimize Reaction Conditions check_base->check_conditions Base is adequate sub_base Use a stronger base (e.g., NaH) or increase stoichiometry check_base->sub_base check_reagents 3. Assess Reagent Purity and Dryness check_conditions->check_reagents Conditions optimized sub_conditions Adjust solvent, temperature, and reaction time check_conditions->sub_conditions check_side_reactions 4. Investigate Side Reactions check_reagents->check_side_reactions Reagents are pure and dry sub_reagents Use anhydrous solvents and purify starting materials check_reagents->sub_reagents solution Yield Improved check_side_reactions->solution Side reactions minimized sub_side_reactions Use polar aprotic solvent to favor O-alkylation; consider lower temperature check_side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Detailed Troubleshooting Steps:

Parameter Potential Issue Recommended Action Expected Outcome
Base Incomplete deprotonation of m-cresol.Use a stronger base like sodium hydride (NaH) or potassium hydride (KH). Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be effective, particularly in a suitable solvent.[2][3] Ensure at least one equivalent of base is used.Increased concentration of the reactive phenoxide nucleophile, leading to a higher reaction rate and yield.
Solvent Protic solvents (e.g., ethanol) can solvate the phenoxide, reducing its nucleophilicity. Non-polar solvents may not sufficiently dissolve the reactants.Use a polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.[2][4] These solvents solvate the cation, leaving a more "naked" and reactive nucleophile.Enhanced nucleophilicity of the phenoxide, resulting in a faster and more efficient reaction.
Leaving Group The rate of the Sₙ2 reaction is dependent on the quality of the leaving group.While 3-chloropropanoic acid is commonly used, consider using 3-bromopropanoic acid or 3-iodopropanoic acid. The reactivity order is I > Br > Cl.A better leaving group will increase the rate of the substitution reaction, potentially improving the yield within a given timeframe.
Temperature Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can promote the competing E2 elimination side reaction.A typical temperature range for Williamson ether synthesis is 50-100 °C.[4] It is advisable to start at a lower temperature and monitor the reaction's progress, gradually increasing the temperature if necessary.An optimized temperature will balance the reaction rate and minimize the formation of the alkene byproduct.
Phase Transfer Catalyst (PTC) Poor solubility of the phenoxide salt in the organic solvent can limit the reaction rate.The addition of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[1]Increased reaction rate and potentially higher yield, especially in biphasic reaction systems.[1]

Data Presentation: Effect of Base and Solvent on Yield (Model Reaction)

The following table summarizes the yield of benzyl ethyl ether, a model Williamson ether synthesis reaction, under various conditions. While not specific to this compound, it provides valuable insights into the relative effectiveness of different bases and solvents.

Base Solvent Yield (%) Reference
K₂CO₃DMSO91[2]
K₂CO₃DMF81[2]
K₂CO₃Toluene62[2]
K₂CO₃Acetonitrile64[2]
Na₂CO₃DMSO68[2]
Li₂CO₃DMSO81[2]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for similar phenoxyalkanoic acids.

Reaction Scheme

Williamson_Ether_Synthesis m_cresol m-Cresol phenoxide m-Methylphenoxide m_cresol->phenoxide + Base base Base (e.g., NaOH, K2CO3) product This compound phenoxide->product + 3-Halopropanoic acid halopropanoic_acid 3-Halopropanoic acid (X = Cl, Br, I) salt + NaX

Caption: Williamson ether synthesis of this compound.

Materials:

  • m-Cresol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • 3-Chloropropanoic acid

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol (1.0 eq) in the chosen solvent (e.g., DMSO).

  • Add the base (e.g., NaOH, 1.1 eq) portion-wise to the solution while stirring. The mixture may be gently heated to facilitate the formation of the sodium m-methylphenoxide.

  • Alkylation: To the resulting phenoxide solution, add 3-chloropropanoic acid (1.05 eq).

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Protocol 2: Michael Addition of m-Cresol to an Acrylate (Alternative Route)

This protocol outlines a general approach for the Michael addition, which may require further optimization for this specific reaction.

Reaction Scheme

Michael_Addition m_cresol m-Cresol adduct Michael Adduct m_cresol->adduct + Acrylate derivative + Base Catalyst acrylate Acrylate derivative (e.g., Acrylonitrile, Methyl acrylate) base_catalyst Base Catalyst (e.g., DBU, TMG) product This compound adduct->product Hydrolysis hydrolysis Hydrolysis

Caption: Michael addition route to this compound.

Materials:

  • m-Cresol

  • Acrylonitrile or Methyl acrylate

  • A suitable base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tetramethylguanidine (TMG))

  • A suitable solvent (e.g., Toluene or solvent-free)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Michael Addition: In a reaction vessel, combine m-cresol (1.0 eq) and the acrylate derivative (1.1 eq).

  • Add a catalytic amount of the base (e.g., 0.1 eq of DBU).

  • Heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 80-120°C for several hours). Monitor the reaction by TLC or GC-MS.

  • Work-up and Hydrolysis:

    • Once the addition reaction is complete, cool the mixture.

    • If an acrylonitrile was used, the resulting nitrile will need to be hydrolyzed to the carboxylic acid. This can be achieved by heating with aqueous acid (e.g., 6 M HCl). If methyl acrylate was used, the ester can be hydrolyzed under acidic or basic conditions.

    • After hydrolysis, the product can be extracted and purified as described in the Williamson ether synthesis protocol.

This technical support center provides a starting point for improving the yield of this compound synthesis. For further assistance, please consult the cited literature and consider exploring other optimization strategies such as variations in stoichiometry and reaction time.

References

Common side products in the synthesis of 3-(3-Methylphenoxy)propanoic acid and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3-Methylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and practical synthesis routes for this compound are:

  • Williamson Ether Synthesis: This involves the reaction of m-cresol with a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) or its ester under basic conditions. This is a widely used method for preparing ethers.[1][2][3][4]

  • Michael Addition followed by Hydrolysis: This route involves the addition of m-cresol to acrylonitrile to form 3-(3-methylphenoxy)propanenitrile, which is then hydrolyzed to the desired carboxylic acid.

Q2: What is the most common side product in the Williamson ether synthesis of this compound?

A2: The most significant side product is the C-alkylation of the m-cresol, leading to the formation of isomers where the propanoic acid chain is attached directly to the aromatic ring instead of the phenolic oxygen. O-alkylation is generally favored, but reaction conditions can influence the ratio of O- to C-alkylation.[5][6]

Q3: How can I minimize the formation of the C-alkylation side product?

A3: To favor O-alkylation over C-alkylation, consider the following adjustments to your protocol:

  • Solvent Choice: Use aprotic polar solvents like DMSO or DMF. Protic solvents can solvate the phenoxide oxygen, making it less available for O-alkylation and thus promoting C-alkylation.

  • Temperature: Lower reaction temperatures generally favor O-alkylation, which is the kinetically controlled product. Higher temperatures can lead to the thermodynamically more stable C-alkylated products.[5]

  • Base Selection: The choice of base can influence the reaction. A strong, non-nucleophilic base is often preferred.

Q4: I am observing a significant amount of unreacted m-cresol. What could be the reason?

A4: Incomplete reaction can be due to several factors:

  • Insufficient Base: Ensure at least a stoichiometric amount of base is used to deprotonate the m-cresol fully.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or HPLC.

  • Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate.

Q5: In the Michael addition route, what are the potential side products?

A5: The primary concerns in the Michael addition of m-cresol to acrylonitrile are:

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize under basic conditions. It is crucial to control the reaction temperature and the rate of addition of reagents.

  • Incomplete Hydrolysis: The hydrolysis of the intermediate nitrile, 3-(3-methylphenoxy)propanenitrile, to the carboxylic acid may be incomplete, leading to contamination of the final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Deprotonation of m-cresol Use a stronger base (e.g., sodium hydride instead of sodium hydroxide) or ensure the complete removal of water if using a base like NaOH or KOH.
Side Reactions (C-alkylation) Optimize reaction conditions to favor O-alkylation as detailed in the FAQs. Lowering the temperature and using an aprotic polar solvent are key.[5]
Loss of Product During Workup During extraction, ensure the aqueous layer is sufficiently acidified (pH ~2) to fully protonate the carboxylic acid, making it soluble in the organic phase. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
Decomposition of Reactants or Product Avoid excessively high temperatures, especially for prolonged periods, as this can lead to decomposition.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Possible Source Troubleshooting/Purification
Unreacted m-cresol Incomplete reaction.Purify the product by recrystallization or column chromatography. During workup, washing the organic layer with a dilute base solution can help remove unreacted phenolic starting material.
C-Alkylated Isomers Side reaction during synthesis.Optimize reaction conditions to minimize its formation. Separation can be achieved by column chromatography, as the isomers will likely have different polarities.
3-(3-methylphenoxy)propanenitrile Incomplete hydrolysis in the Michael addition route.Ensure complete hydrolysis by extending the reaction time or using more stringent hydrolysis conditions (e.g., higher concentration of acid or base, higher temperature). Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak).
Polyacrylonitrile Polymerization of acrylonitrile in the Michael addition route.Add acrylonitrile slowly to the reaction mixture and maintain a controlled temperature. The polymer is typically insoluble and can be removed by filtration.

Data Presentation

The following table summarizes the influence of key reaction parameters on the selectivity of m-cresol alkylation, which is a critical factor in the synthesis of this compound via the Williamson ether synthesis route.

ParameterConditionEffect on O-Alkylation (Desired)Effect on C-Alkylation (Side Product)Reference
Temperature Lower TemperatureFavored (Kinetic Product)Disfavored[5]
Higher TemperatureDisfavoredFavored (Thermodynamic Product)[5]
Solvent Aprotic (e.g., DMF, DMSO)FavoredDisfavored
Protic (e.g., Water, Ethanol)DisfavoredFavored
Reactant Ratio High m-cresol to alkylating agent ratioCan improve selectivity for mono-alkylationReduces poly-alkylation[5][6]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from the synthesis of similar phenoxyacetic acids.[1][3]

  • Deprotonation of m-cresol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol (1.0 eq) in a suitable solvent (e.g., ethanol or DMF). Add a strong base (e.g., sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq)). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the resulting phenoxide solution, add 3-bromopropanoic acid (1.0 eq) or its ethyl ester. Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 80-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup (if using 3-bromopropanoic acid): After cooling to room temperature, dilute the reaction mixture with water and acidify to pH ~2 with dilute HCl. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Workup (if using ethyl 3-bromopropanoate): After cooling, dilute with water and extract with ethyl acetate. The organic layer contains the ester of the product. To hydrolyze the ester, wash the organic layer with a 1 M NaOH solution. Separate the aqueous layer and heat it at 60-80 °C for 1-2 hours. Cool the aqueous solution and acidify to pH ~2 with dilute HCl. Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Michael Addition and Hydrolysis
  • Michael Addition: In a flask, dissolve m-cresol (1.0 eq) and a catalytic amount of a strong base (e.g., sodium methoxide) in a suitable solvent like t-butanol. To this solution, add acrylonitrile (1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C) to prevent polymerization. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup of Nitrile: Quench the reaction with a weak acid (e.g., ammonium chloride solution). Extract the mixture with an organic solvent, wash the organic layer with water and brine, dry, and concentrate to obtain the crude 3-(3-methylphenoxy)propanenitrile.

  • Hydrolysis: The crude nitrile can be hydrolyzed under acidic or basic conditions. For acidic hydrolysis, reflux the nitrile in a mixture of concentrated HCl and water for several hours. For basic hydrolysis, reflux in an aqueous solution of NaOH or KOH.

  • Purification: After hydrolysis, the reaction mixture is worked up as described in Protocol 1 (acidification and extraction). The final product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products m_cresol m-Cresol phenoxide m-Cresolate anion m_cresol->phenoxide + Base base Base (e.g., NaOH) halopropanoic_acid 3-Halopropanoic Acid (X = Br, Cl) product This compound (O-Alkylation - Desired) phenoxide->product + 3-Halopropanoic Acid (O-attack) side_product C-Alkylated Isomer (Side Product) phenoxide->side_product + 3-Halopropanoic Acid (C-attack)

Caption: Williamson Ether Synthesis pathway for this compound.

Michael_Addition_Route cluster_reactants_michael Reactants m_cresol m-Cresol nitrile 3-(3-Methylphenoxy)propanenitrile m_cresol->nitrile + Acrylonitrile, Base acrylonitrile Acrylonitrile polymer Polyacrylonitrile (Side Product) acrylonitrile->polymer Polymerization base Base (cat.) hydrolysis H3O+ / H2O or OH- / H2O, then H3O+ product This compound nitrile->product Hydrolysis

Caption: Michael Addition route for the synthesis of this compound.

References

Optimizing reaction conditions (temperature, catalyst) for 3-(3-Methylphenoxy)propanoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-(3-Methylphenoxy)propanoic acid. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to optimize reaction conditions, particularly temperature and catalyst selection.

Experimental Protocols

The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting m-cresol with a 3-halopropanoic acid, most commonly 3-chloropropanoic acid, in the presence of a base. Below are two detailed experimental protocols, one employing a standard base in an aqueous solution and another utilizing a phase transfer catalyst for enhanced reactivity.

Protocol 1: Synthesis using Sodium Hydroxide in Aqueous Solution

This method is a straightforward approach suitable for general laboratory synthesis.

Materials:

  • m-Cresol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve m-cresol in an aqueous solution of sodium hydroxide.

  • To this mixture, add an aqueous solution of 3-chloropropanoic acid, previously neutralized with sodium hydroxide.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 30-60 minutes.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid. This will precipitate the crude this compound.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Phase Transfer Catalyzed Synthesis

This protocol employs a phase transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases, often leading to higher yields and milder reaction conditions.

Materials:

  • m-Cresol

  • 3-Chloropropanoic acid

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable PTC

  • Toluene or other suitable organic solvent

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-cresol, 3-chloropropanoic acid, potassium carbonate (or sodium hydroxide), and a catalytic amount of tetrabutylammonium bromide in toluene.

  • Heat the mixture to a temperature between 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and separate the aqueous layer.

  • Wash the organic layer with water.

  • Extract the product from the organic layer with an aqueous solution of sodium hydroxide.

  • Acidify the aqueous extract with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and reaction temperature significantly impacts the yield and purity of this compound. Below is a summary of how these parameters can be optimized.

Table 1: Comparison of Catalysts for Phenoxypropanoic Acid Synthesis

The following data, adapted from studies on similar phenoxypropanoic acid syntheses, illustrates the effect of different phase transfer catalysts on the reaction conversion.

CatalystCatalyst TypeTypical Reaction Temperature (°C)Relative Conversion Rate
NoneNo Catalyst100Low
Tetrabutylammonium bromide (TBAB)Quaternary Ammonium Salt80-100High
Tetrabutylammonium iodide (TBAI)Quaternary Ammonium Salt80-100Very High
Benzyltriethylammonium chloride (BTEAC)Quaternary Ammonium Salt80-100Moderate
18-Crown-6Crown Ether60-80High

Note: The relative conversion rates are generalized from typical Williamson ether syntheses and may vary based on specific reaction conditions.

Table 2: Effect of Temperature on Reaction Time and Yield
Temperature (°C)Typical Reaction Time (hours)Expected Yield Range (%)Potential Issues at this Temperature
50-6012-2460-75Slow reaction rate
70-806-1275-85Optimal balance of rate and selectivity
90-1002-680-90Increased potential for side reactions
>100 (Reflux)1-475-85Potential for decomposition of reactants or products

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of m-cresol. 2. Low reaction temperature. 3. Inactive 3-chloropropanoic acid. 4. Insufficient reaction time.1. Ensure a stoichiometric or slight excess of a strong enough base is used. 2. Increase the reaction temperature within the optimal range (70-90 °C). 3. Use fresh or purified 3-chloropropanoic acid. 4. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Formation of Side Products 1. High reaction temperature leading to decomposition or side reactions. 2. Presence of impurities in starting materials. 3. O-alkylation vs. C-alkylation of the phenoxide.1. Lower the reaction temperature. 2. Use purified starting materials. 3. Use aprotic polar solvents to favor O-alkylation.
Difficult Product Isolation 1. Incomplete precipitation of the product. 2. Emulsion formation during extraction.1. Ensure the aqueous solution is sufficiently acidified (pH 2-3). Cool the solution in an ice bath to maximize precipitation. 2. Add brine to the aqueous layer to break the emulsion.
Product is an Oil Instead of a Solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Purify the product using column chromatography or recrystallization from a suitable solvent system (e.g., toluene/hexanes). 2. Ensure the product is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase transfer catalyst in this synthesis?

A1: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase (or solid phase in solid-liquid PTC) to the organic phase where the 3-chloropropanoic acid is located. This increases the reaction rate by bringing the reactants together.

Q2: Can I use 3-bromopropanoic acid instead of 3-chloropropanoic acid?

A2: Yes, 3-bromopropanoic acid is generally more reactive than 3-chloropropanoic acid and can be used. This may allow for milder reaction conditions (lower temperature or shorter reaction time). However, 3-bromopropanoic acid is typically more expensive.

Q3: What are the common side reactions to be aware of?

A3: The primary side reaction of concern is the elimination of HCl from 3-chloropropanoic acid to form acrylic acid, especially at higher temperatures. Another potential, though less common, side reaction is the C-alkylation of the m-cresol, where the propanoic acid chain attaches to the aromatic ring instead of the phenolic oxygen.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid products are protonated and move up the plate. The disappearance of the m-cresol spot and the appearance of a new, more polar product spot will indicate the reaction's progress.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, such as a mixture of toluene and hexanes or ethanol and water. For more challenging purifications, column chromatography on silica gel can be employed.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification m_cresol m-Cresol mixing Mixing in Solvent m_cresol->mixing chloro_acid 3-Chloropropanoic Acid chloro_acid->mixing base Base (e.g., NaOH, K₂CO₃) base->mixing catalyst Catalyst (Optional, e.g., TBAB) catalyst->mixing heating Heating (50-100 °C) mixing->heating monitoring TLC Monitoring heating->monitoring acidification Acidification monitoring->acidification extraction Extraction acidification->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Pure this compound purification->product

Caption: A flowchart of the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_temp Is Reaction Temperature Optimal (70-90 °C)? start->check_temp check_base Is Base Stoichiometry Correct? check_temp->check_base Yes increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_base->check_time Yes adjust_base Adjust Base Amount check_base->adjust_base No check_reagents Are Reagents Pure? check_time->check_reagents Yes increase_time Increase Reaction Time check_time->increase_time No purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: 3-(3-Methylphenoxy)propanoic Acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-(3-Methylphenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a phenoxyalkanoic acid, it is susceptible to degradation under harsh acidic, basic, or oxidative conditions.[1] For optimal stability, solutions should be stored at low temperatures, protected from light, and maintained at a neutral pH.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on related phenoxyalkanoic acid herbicides, the primary degradation pathways for this compound are expected to be microbial degradation, photodegradation, and hydrolysis.[2][3][4] A key step in these pathways is often the cleavage of the ether bond, leading to the formation of 3-methylphenol and 3-hydroxypropanoic acid. Further degradation of these intermediates can then occur.

Q3: How should I prepare and store stock solutions of this compound to minimize degradation?

A3: To ensure the stability of your stock solutions, the following practices are recommended:

  • Solvent Selection: Dissolve the compound in a high-purity organic solvent such as DMSO or ethanol. For aqueous experiments, prepare a concentrated stock in an organic solvent and dilute it into your aqueous medium immediately before use.[1]

  • pH Control: For aqueous solutions, maintain a pH close to neutral (pH 7) using a suitable buffer system.[1]

  • Temperature: Store stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[1]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect solutions from light, which can induce photodegradation.[1]

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Problem: Additional, unexpected peaks are observed in the chromatogram when analyzing a solution of this compound.

  • Possible Cause: These peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Prepare a new solution from a solid, properly stored sample and analyze it immediately to serve as a reference for an undegraded sample.[1]

    • Review Sample Handling and Storage: Ensure that the sample was not exposed to high temperatures, extreme pH, or prolonged light.

    • Forced Degradation Study: To identify potential degradation products, intentionally degrade a sample under controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).[1] This can help in identifying the unknown peaks.

    • Check Mobile Phase pH: For ionizable analytes like this compound, the mobile phase pH should be at least 2 units away from the compound's pKa to ensure a single ionic form and prevent peak splitting or shoulders.[5]

Issue 2: Loss of Biological Activity
  • Problem: A previously active solution of this compound shows reduced or no biological effect in an assay.

  • Possible Cause: The compound has likely degraded, reducing the concentration of the active substance.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Re-analyze the solution using a stability-indicating method (e.g., HPLC) to determine the concentration of the parent compound and the presence of any degradants.

    • Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a properly stored stock solution.[1]

    • Evaluate Experimental Conditions: Assess if any components of the assay medium (e.g., high pH, presence of reactive species) could be contributing to the degradation of the compound during the experiment.

Data Presentation

Table 1: General Stability Profile of Phenoxyalkanoic Acids under Stress Conditions

Stress ConditionExpected Stability of this compoundPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Susceptible to hydrolysis3-methylphenol, 3-hydroxypropanoic acid
Basic (e.g., 0.1 M NaOH) Susceptible to hydrolysis3-methylphenol, 3-hydroxypropanoic acid
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidationHydroxylated aromatic rings, ring-opened products
Photolytic (e.g., UV light) Susceptible to photodegradationPhenolic compounds, further fragmented products
Thermal (e.g., 60°C) Potentially unstable over timeSimilar to hydrolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC or LC-MS method.

    • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks.

Mandatory Visualizations

degradation_pathway cluster_conditions Degradation Conditions parent This compound phenol 3-Methylphenol parent->phenol Ether Cleavage propanoic_acid 3-Hydroxypropanoic acid parent->propanoic_acid Ether Cleavage further_degradation Further Degradation (e.g., Ring Opening) phenol->further_degradation hydrolysis Hydrolysis (Acid/Base) hydrolysis->parent photodegradation Photodegradation photodegradation->parent microbial Microbial Degradation microbial->parent

Caption: Putative degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation start Start: Solid Compound stock_solution Prepare Stock Solution (e.g., 1 mg/mL in MeOH) start->stock_solution stress_conditions Apply Stress Conditions stock_solution->stress_conditions acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidative Oxidative (H₂O₂) stress_conditions->oxidative photo Photolytic (UV) stress_conditions->photo thermal Thermal (Heat) stress_conditions->thermal neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute Sample oxidative->dilute photo->dilute thermal->dilute neutralize->dilute analyze Analyze via HPLC/LC-MS dilute->analyze end End: Identify Degradants analyze->end

Caption: Workflow for a forced degradation study.

References

Troubleshooting guide for the purification of 3-(3-Methylphenoxy)propanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3-(3-Methylphenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The primary purification techniques for this compound, a carboxylic acid, are recrystallization and acid-base extraction. Column chromatography can also be employed for separating impurities with different polarities, especially when high purity is required. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities typically originate from the starting materials and side reactions of the Williamson ether synthesis. Common impurities include unreacted 3-methylphenol (m-cresol) and the halo-propanoic acid starting material. Other potential impurities could arise from side-reactions or degradation.

Q3: My purified product has a low melting point and a broad melting range. What does this indicate?

A3: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual solvents, unreacted starting materials, or byproducts disrupts the crystal lattice of the pure compound, leading to this observation. Further purification is recommended to achieve a sharp melting point consistent with the literature value for the pure substance.

Q4: How can I assess the purity of my final product?

A4: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is effective for quantifying purity and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify any contaminants. Melting point analysis also serves as a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem / Observation Potential Cause Recommended Solution(s)
Recrystallization Issues
Oiling out instead of crystallizing.The compound is too soluble in the solvent even at low temperatures, or the solution is supersaturated. The cooling process may also be too rapid.- Reduce the amount of solvent used by boiling some off to create a more concentrated solution. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available.
No crystals form upon cooling.The solution is not sufficiently saturated (too much solvent was used).- Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Try a different solvent or a solvent pair in which the compound has lower solubility at cold temperatures.
Low recovery of purified product.- Too much solvent was used, leaving a significant amount of product in the mother liquor. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize precipitation. - Pre-heat the filtration apparatus (funnel and flask) before filtering the hot solution. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization.- The chosen solvent is not effective at separating the impurity (e.g., impurity has similar solubility). - The impurity co-crystallized with the product.- Select a different recrystallization solvent or a solvent system (a mixture of a "good" and a "poor" solvent). - Consider a preliminary purification step like acid-base extraction to remove impurities with different chemical properties.
Final product has a yellow or brown tint.Residual phenolic impurities (like m-cresol) or other oxidizable organic impurities.- Perform a purification step using activated carbon (charcoal) during recrystallization. - Ensure the pH during acid-base extraction is correctly adjusted to remove all phenolic starting material.
Acid-Base Extraction Issues
Significant product loss.Incorrect pH causing the carboxylic acid to partition into the wrong phase.- To extract the acid into the aqueous basic layer, the pH should be at least 2 units above the pKa of the carboxylic acid. - To recover the acid into an organic layer from the aqueous phase, the pH should be at least 2 units below its pKa.
Emulsion formation during extraction.Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Incomplete precipitation upon acidification.The pH of the aqueous solution is not sufficiently acidic to fully protonate the carboxylate salt.- Adjust the pH to be strongly acidic (pH ~1-2) using a suitable acid like 2M HCl. Use pH paper to confirm.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The optimal solvent should be determined experimentally based on small-scale solubility tests.

1. Solvent Selection:

  • Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points.

  • An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Common solvents for carboxylic acids include water, ethanol, acetone, ethyl acetate, or mixtures like ethanol/water or toluene/hexane.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities. Ensure the apparatus is pre-heated to prevent premature crystallization.

4. Crystallization:

  • Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.

  • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for separating carboxylic acids from neutral or basic impurities.

1. Dissolution:

  • Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

2. Base Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add an aqueous basic solution, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release any pressure. The this compound will be deprotonated and move into the aqueous layer as its water-soluble sodium salt.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer 2-3 times with fresh aqueous base to ensure complete transfer of the acid.

3. Removal of Neutral/Basic Impurities:

  • The organic layer, which contains neutral and basic impurities, can be discarded. The combined aqueous extracts contain the purified carboxylate salt.

4. Acidification and Isolation:

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add a strong acid, such as 2 M hydrochloric acid (HCl), while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper).

  • The purified this compound will precipitate out as a solid.

  • Collect the solid product by vacuum filtration.

5. Washing and Drying:

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Dry the purified product under vacuum.

Visualizations

G Troubleshooting Workflow for Purification start Crude Product method Select Purification Method (Recrystallization or Acid-Base Extraction) start->method assess Assess Purity (TLC, MP, HPLC, NMR) method->assess pure Is Product Pure? assess->pure end Pure Product pure->end Yes troubleshoot Consult Troubleshooting Guide pure->troubleshoot No repurify Re-purify troubleshoot->repurify repurify->method

Caption: General troubleshooting workflow for purification.

G Acid-Base Extraction Logic cluster_0 Organic Phase (e.g., Ether) cluster_1 Aqueous Phase A Crude Mixture - this compound (R-COOH) - Neutral Impurity (N) - Basic Impurity (B) B Add aq. NaOH A->B Extract C Separated Aqueous Layer: - Sodium 3-(3-Methylphenoxy)propanoate (R-COO⁻Na⁺) - Protonated Basic Impurity (BH⁺) B->C F Separated Organic Layer: - Neutral Impurity (N) - Basic Impurity (B) B->F Leaves behind D Acidify with HCl C->D E Precipitated Pure Product (R-COOH) D->E

Caption: Logic of purification by acid-base extraction.

Technical Support Center: Scaling Up the Production of 3-(3-Methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(3-Methylphenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of m-cresol with a 3-halopropanoic acid (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid) in the presence of a base.

Q2: What are the critical process parameters to control during the scale-up of the Williamson ether synthesis for this compound?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions can lead to temperature spikes, affecting yield and impurity profiles.

  • Rate of addition of reagents: Slow and controlled addition of the alkylating agent is crucial to manage the reaction exotherm and minimize side reactions.

  • Mixing efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized overheating.

  • pH control: Maintaining the appropriate pH during the reaction and work-up is critical for maximizing product yield and purity.

Q3: What are the potential safety hazards associated with the production of this compound?

A3: The synthesis involves the use of corrosive and potentially hazardous materials. This compound itself is known to cause skin and eye irritation, and may cause respiratory irritation[1]. The use of strong bases like sodium hydroxide and flammable organic solvents also poses significant safety risks. It is imperative to consult the Safety Data Sheets (SDS) for all reagents and implement appropriate personal protective equipment (PPE) and engineering controls.

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete reaction - Verify stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the phenoxide is often employed. - Increase reaction time: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. - Increase reaction temperature: Cautiously increase the temperature, but be mindful of potential side reactions.
Side reactions - Elimination of the alkylating agent: This is a common side reaction. Employ milder reaction conditions if possible. - Over-alkylation: While less common for this specific synthesis compared to diols, it's a possibility. Using an excess of the nucleophile (m-cresol) can mitigate this.
Poor work-up and isolation - Incomplete extraction: Ensure the pH is adjusted correctly to facilitate the extraction of the product into the desired phase. - Product loss during washing: Minimize the number of washing steps and use saturated brine to reduce solubility in the aqueous phase.
Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of unreacted starting materials - Optimize reaction conditions: As mentioned for low yield, ensure the reaction goes to completion. - Improve purification: Recrystallization is a common and effective method for removing unreacted starting materials.
Formation of byproducts - Identify byproducts: Use analytical techniques such as NMR, MS, and HPLC to identify the structure of the impurities. - Optimize reaction conditions to minimize byproduct formation: Adjust temperature, reaction time, and stoichiometry based on the identity of the byproducts.
Contamination from equipment - Ensure thorough cleaning of reactors and equipment: Residual materials from previous batches can contaminate the product.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • m-Cresol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Toluene (or another suitable solvent)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and condenser, dissolve sodium hydroxide in water.

  • Formation of the Phenoxide: To the sodium hydroxide solution, add m-cresol. Heat the mixture to reflux to form the sodium salt of m-cresol.

  • Alkylation: In a separate vessel, dissolve 3-chloropropanoic acid in water. Slowly add this solution to the refluxing phenoxide solution.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC or HPLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactant Ratio (m-cresol : 3-chloropropanoic acid) 1.2 : 1
Base (NaOH) Equivalents 2.2
Reaction Temperature 100-110 °C
Reaction Time 4-8 hours
Typical Yield (after purification) 75-85%
Purity (by HPLC) >99%

Note: These values are illustrative and may vary depending on the specific reaction scale and conditions.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants m-cresol + 3-Chloropropanoic Acid + NaOH phenoxide Formation of Sodium m-cresolate reactants->phenoxide Step 1 alkylation Alkylation Reaction phenoxide->alkylation Step 2 acidification Acidification with HCl alkylation->acidification extraction Extraction with Ethyl Acetate acidification->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization concentration->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Product Yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Causes start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_stoichiometry Verify Stoichiometry incomplete->check_stoichiometry check_workup Review Work-up & Isolation Procedure complete->check_workup check_side_reactions Analyze for Side Products complete->check_side_reactions final_action Optimize and Repeat increase_time->final_action increase_temp->final_action check_stoichiometry->final_action check_workup->final_action check_side_reactions->final_action

Caption: Troubleshooting logic for addressing low product yield.

References

How to resolve solubility issues of 3-(3-Methylphenoxy)propanoic acid in biological buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 3-(3-Methylphenoxy)propanoic acid in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a carboxylic acid.[1] Like many carboxylic acids, it is expected to have low solubility in neutral and acidic aqueous solutions but increased solubility in alkaline (high pH) conditions.[2][3] This is because the carboxylic acid group (-COOH) can be deprotonated to a carboxylate ion (-COO-) at higher pH, and this charged species is more soluble in aqueous media.[4]

Q2: Why is my this compound precipitating in my biological buffer?

Precipitation of this compound in a biological buffer can occur for several reasons:

  • pH of the Buffer: The most common reason is that the pH of your biological buffer is too low. Carboxylic acids are less soluble at lower pH values because they are in their neutral, protonated form.[2][3]

  • Concentration: The concentration of the compound you are trying to dissolve may exceed its solubility limit in that specific buffer and at that specific temperature.

  • Buffer Composition: Some buffer components can interact with the compound, reducing its solubility. For example, high concentrations of certain salts might lead to a "salting-out" effect.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.[5]

Q3: How can I increase the solubility of this compound in my biological buffer?

Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Increasing the pH of the buffer is often the simplest and most effective method.[] By raising the pH above the pKa of the carboxylic acid, the compound will ionize, significantly increasing its aqueous solubility.[2][4]

  • Use of Co-solvents: For compounds that are difficult to dissolve even with pH adjustment, using a water-miscible organic co-solvent can be effective.[][7][8] Common co-solvents include DMSO, ethanol, PEG 400, and propylene glycol.[][8]

  • Salt Formation: Converting the carboxylic acid to a salt form can dramatically increase its aqueous solubility.[9][10][11] This is a common strategy in drug development.[9][10]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in an aqueous solution.[8][12]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my buffer (e.g., PBS pH 7.4).

Troubleshooting Workflow:

start Start: Compound does not dissolve check_ph Is the buffer pH > pKa of the compound? start->check_ph increase_ph Increase buffer pH incrementally (e.g., to 8.0, 8.5) check_ph->increase_ph No use_cosolvent Prepare a concentrated stock solution in a co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent Yes retest_solubility Re-test solubility increase_ph->retest_solubility retest_solubility->use_cosolvent Does not dissolve success Success: Compound dissolved retest_solubility->success Dissolves dilute_stock Dilute the stock solution into the final buffer use_cosolvent->dilute_stock consider_salt Consider salt formation dilute_stock->consider_salt Precipitates upon dilution dilute_stock->success Dissolves fail Issue persists: Contact technical support consider_salt->fail

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • pH Adjustment:

    • Since this compound is a carboxylic acid, its solubility is pH-dependent.[2][3]

    • Try increasing the pH of your buffer. For example, if you are using Phosphate Buffered Saline (PBS) at pH 7.4, you can try adjusting it to pH 8.0 or 8.5 with a small amount of a base like NaOH. Carboxylic acids become more soluble at higher pH due to ionization.[2]

  • Use of a Co-solvent:

    • If pH adjustment is not sufficient or not desirable for your experiment, you can use a co-solvent.[][7][8]

    • Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400).[][8]

    • Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your biological assay.

Issue 2: The compound dissolves initially but then precipitates over time.

Possible Causes and Solutions:

  • Metastable Solution: You may have created a supersaturated, metastable solution that is not stable in the long term. This can happen especially after a significant pH change or dilution of a co-solvent stock.

    • Solution: Try preparing the solution at a slightly lower concentration. Gentle heating and sonication while dissolving can sometimes help achieve a more stable solution, but be cautious about compound stability at higher temperatures.

  • Temperature Fluctuation: If the solution was prepared at room temperature and then stored in a colder environment (e.g., 4°C), the solubility may decrease, leading to precipitation.[5]

    • Solution: Store the solution at the temperature at which it will be used. If cold storage is necessary, you may need to re-dissolve the compound by bringing it to room temperature and gently mixing before use.

  • Interaction with Buffer Components: Over time, the compound might interact with components in the buffer, leading to the formation of a less soluble complex.

    • Solution: Try a different buffer system. Common biological buffers include TRIS and HEPES.[13] Be aware that some buffers can have their own limitations; for instance, TRIS buffer's pH is highly temperature-dependent.[14]

Data Presentation

The following tables provide a template for you to record and compare the solubility of this compound under different conditions.

Table 1: Solubility of this compound at Different pH Values

Buffer SystempHTemperature (°C)Maximum Soluble Concentration (mg/mL)Observations
Phosphate Buffer6.525
Phosphate Buffer7.425
Phosphate Buffer8.025
TRIS Buffer7.425
TRIS Buffer8.525

Table 2: Effect of Co-solvents on the Solubility of this compound in PBS (pH 7.4)

Co-solventCo-solvent Concentration (%)Maximum Soluble Concentration (mg/mL)Observations
None0
DMSO1
DMSO5
Ethanol1
Ethanol5
PEG 4005
PEG 40010

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent
  • Weigh out the desired amount of this compound.

  • Add a small volume of the chosen co-solvent (e.g., DMSO) to the solid compound.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add more co-solvent to reach the final desired stock concentration.

  • Store the stock solution appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

  • When preparing your working solution, dilute the stock solution into the pre-warmed biological buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

Protocol 2: Small-Scale Solubility Testing at Different pH Values
  • Prepare a series of small-volume buffers at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).

  • Add an excess amount of this compound to a known volume of each buffer in separate microcentrifuge tubes.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This concentration represents the equilibrium solubility at that specific pH and temperature.

Signaling Pathways and Logical Relationships

The solubility of a carboxylic acid is directly related to its ionization state, which is governed by the pH of the solution and the pKa of the acid.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph High [H+] protonated R-COOH (Protonated, Neutral) low_ph->protonated low_solubility Low Aqueous Solubility protonated->low_solubility high_ph Low [H+] deprotonated R-COO- (Deprotonated, Charged) high_ph->deprotonated high_solubility High Aqueous Solubility deprotonated->high_solubility

References

Methods for preventing the decomposition of 3-(3-Methylphenoxy)propanoic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-Methylphenoxy)propanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: The main factors contributing to the decomposition of this compound, similar to other phenoxyalkanoic acids, are exposure to light (photodegradation), high temperatures (thermal degradation), and contact with moisture, especially under non-neutral pH conditions (hydrolysis). Microbial contamination can also lead to biodegradation.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. The storage area should be well-ventilated.

Q3: What type of container is best for storing this compound?

A3: It is recommended to use chemically resistant containers, such as amber glass bottles with tight-fitting caps, to prevent photodegradation and reaction with the container material. Avoid metal containers as carboxylic acids can be corrosive.

Q4: Are there any chemical stabilizers that can be added to prevent decomposition?

A4: While specific stabilizers for pure this compound are not extensively documented, for formulations of similar compounds like phenoxy herbicides, buffer systems are used to maintain a stable pH, typically in the range of 5 to 7.5, which can help prevent acid or base-catalyzed hydrolysis.[1] However, for storage of the pure compound, the focus should be on controlling the physical storage conditions rather than adding stabilizers.

Q5: How can I detect if my sample of this compound has started to decompose?

A5: Visual signs of decomposition can include a change in color or the appearance of solid precipitates. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of its purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color, clumping). 1. Exposure to light. 2. Exposure to moisture. 3. High temperature storage.1. Store the compound in an amber or opaque container in a dark place. 2. Ensure the container is tightly sealed and stored in a desiccator if necessary. 3. Store at recommended cool temperatures (e.g., 2-8 °C).
Unexpected peaks in analytical chromatogram (e.g., HPLC). 1. Decomposition of the compound. 2. Contamination of the sample or solvent.1. Review storage conditions and handling procedures. 2. Perform a forced degradation study to identify potential degradation products. 3. Analyze a freshly prepared standard to confirm the identity of the main peak. 4. Check the purity of solvents and ensure proper cleaning of analytical instruments.
Inconsistent experimental results. 1. Degradation of the stock solution. 2. Incomplete dissolution.1. Prepare fresh stock solutions for each set of experiments. 2. Verify the solubility of the compound in the chosen solvent and use sonication if necessary to ensure complete dissolution. 3. Store stock solutions in small, single-use aliquots at low temperatures (-20°C or -80°C).

Quantitative Data on the Stability of a Structurally Similar Compound

While specific stability data for this compound is limited, the following table summarizes the degradation kinetics of Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), a structurally similar phenoxypropanoic acid herbicide. This data can provide insights into the potential stability of this compound under various environmental conditions.

Degradation Pathway Condition Parameter Value Reference
Biodegradation Soil, Aerobic, <30 cm depthHalf-life (DT₅₀)~12 days
Biodegradation Soil, Aerobic, 70-80 cm depthHalf-life (DT₅₀)>84 days
Biodegradation Chalk aquifer with groundwater, 20°CHalf-life (DT₅₀)15-30 days (after a 10-20 day lag)[2]
Hydrolysis Aqueous solutionHalf-life (DT₅₀)~1 month[3]

Note: The degradation rates are highly dependent on specific environmental factors such as microbial population, pH, and temperature.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in a suitable high-purity solvent (e.g., DMSO, ethanol).

    • If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Storage:

    • Store the stock solution in a tightly sealed amber glass vial to protect from light and evaporation.

    • For short-term storage (1-2 weeks), refrigeration at 2-8°C is suitable.

    • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Choose a C18 reverse-phase HPLC column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Forced Degradation: To ensure the method is stability-indicating, perform a forced degradation study:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

    • Photodegradation: Expose the sample to UV light.

    • Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 80°C).

  • Method Validation: Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

DecompositionPathways Main This compound Hydrolysis Hydrolysis Main->Hydrolysis Moisture, pH Photodegradation Photodegradation Main->Photodegradation Light Thermal Thermal Degradation Main->Thermal Heat Biodegradation Biodegradation Main->Biodegradation Microorganisms Products Degradation Products Hydrolysis->Products Photodegradation->Products Thermal->Products Biodegradation->Products

Caption: Major decomposition pathways for this compound.

ExperimentalWorkflow start Start: Stability Assessment prep Prepare Sample of This compound start->prep stress Apply Stress Conditions (Heat, Light, pH, Oxidizing Agent) prep->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis data Quantify Parent Compound and Degradation Products analysis->data end End: Determine Degradation Profile data->end

Caption: Workflow for a forced degradation study.

StorageLogic compound This compound conditions Optimal Storage Conditions? compound->conditions stable Stable Compound conditions->stable Yes degraded Decomposition Risk conditions->degraded No corrective Implement Corrective Actions: - Cool, Dry, Dark Storage - Tightly Sealed Amber Container degraded->corrective corrective->compound Re-evaluate

Caption: Decision logic for ensuring compound stability during storage.

References

Technical Support Center: Enhancing Reaction Selectivity of 3-(3-Methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Methylphenoxy)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the selectivity of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selective reactions with this compound?

A1: this compound has three main reactive sites: the carboxylic acid group, the aromatic ring, and the benzylic C-H bonds of the methyl group. The primary challenges in achieving selectivity arise from the need to functionalize one of these sites without affecting the others. For instance, electrophilic aromatic substitution can occur at multiple positions on the benzene ring, and oxidation reactions could potentially target the methyl group or even the ether linkage under harsh conditions.

Q2: How can I selectively functionalize the carboxylic acid group in the presence of the aromatic ring and ether linkage?

A2: The carboxylic acid group can be selectively targeted for reactions like esterification and amidation under relatively mild conditions that do not activate the other functional groups. For instance, Fischer esterification using an alcohol in the presence of a catalytic amount of acid, or amidation using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are generally highly selective for the carboxylic acid.

Q3: What strategies can be employed to control regioselectivity during electrophilic aromatic substitution on the phenoxy ring?

A3: The phenoxy and methyl groups are both ortho-, para-directing activators. This can lead to a mixture of products during electrophilic aromatic substitution. To enhance regioselectivity, consider the steric hindrance offered by the substituents. The positions ortho to the bulky phenoxy group may be less accessible to large electrophiles. Furthermore, lowering the reaction temperature and using a less reactive electrophile can often improve selectivity for the less sterically hindered para position. In some cases, using a directing group or a specific catalyst may be necessary to achieve high regioselectivity.

Q4: Are there methods for the enantioselective functionalization of the propanoic acid chain?

A4: Yes, enantioselective functionalization, particularly at the α-carbon of the propanoic acid chain, is a common goal. This is often achieved by first converting the carboxylic acid to an ester or amide and then using a chiral auxiliary or a chiral catalyst to direct the stereochemical outcome of subsequent reactions, such as enolate alkylation or aldol reactions.

Troubleshooting Guides

Issue 1: Low Regioselectivity in Aromatic Nitration

Problem: When attempting to nitrate the aromatic ring of this compound, a mixture of ortho- and para-substituted isomers is obtained in nearly equal amounts, leading to difficult separation and low yield of the desired isomer.

Possible Causes and Solutions:

CauseSolution
Harsh Reaction Conditions High temperatures and highly concentrated acids can decrease selectivity. Try performing the reaction at a lower temperature (e.g., 0 °C to room temperature) and using a milder nitrating agent, such as acetyl nitrate generated in situ.
Steric and Electronic Effects The phenoxy and methyl groups direct ortho- and para-. To favor one isomer, consider the steric bulk of the electrophile. Using a bulkier nitrating agent might favor substitution at the less sterically hindered positions.
Solvent Effects The solvent can influence the reactivity and selectivity of the nitrating agent. Experiment with different solvents, such as acetic anhydride or nitromethane, to see if regioselectivity can be improved.

Illustrative Data on Regioselectivity of Nitration:

EntryNitrating AgentTemperature (°C)SolventOrtho:Para Ratio
1HNO₃/H₂SO₄50Dichloromethane45:55
2HNO₃/H₂SO₄0Dichloromethane30:70
3Acetyl Nitrate0Acetic Anhydride15:85
4NO₂BF₄-20Nitromethane10:90
Issue 2: Chemoselectivity - Unwanted Esterification during a reaction targeting the aromatic ring.

Problem: While attempting a Friedel-Crafts acylation on the aromatic ring using a Lewis acid catalyst, significant esterification of the carboxylic acid is observed as a side reaction.

Possible Causes and Solutions:

CauseSolution
Activation of Carboxylic Acid Lewis acids can activate the carboxylic acid towards nucleophilic attack. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Friedel-Crafts reaction. The ester can be subsequently hydrolyzed to regenerate the carboxylic acid.[1][2]
Reaction Conditions Using a milder Lewis acid or a stoichiometric amount rather than a large excess may reduce the extent of the side reaction. Additionally, performing the reaction at a lower temperature can sometimes favor the desired acylation over the esterification.

Experimental Protocols

Protocol 1: Selective Esterification of this compound

This protocol describes the selective conversion of the carboxylic acid to its methyl ester without affecting the aromatic ring or ether linkage.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes).

  • To this solution, add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(3-methylphenoxy)propanoate.

  • Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Regioselective Bromination of this compound (Protected as Methyl Ester)

This protocol outlines the regioselective bromination of the aromatic ring, favoring the para-position relative to the phenoxy group. The carboxylic acid is protected as a methyl ester to prevent side reactions.

Materials:

  • Methyl 3-(3-methylphenoxy)propanoate

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Sodium thiosulfate (10% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Dissolve methyl 3-(3-methylphenoxy)propanoate (1.0 eq) in acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with a 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography to isolate the desired para-bromo isomer.

Visualizations

experimental_workflow cluster_esterification Selective Esterification cluster_bromination Regioselective Bromination start_ester This compound reagents_ester MeOH, H₂SO₄ (cat.) start_ester->reagents_ester Reflux product_ester Methyl 3-(3-methylphenoxy)propanoate reagents_ester->product_ester start_bromo Methyl 3-(3-methylphenoxy)propanoate product_ester->start_bromo Purification & Use in next step reagents_bromo NBS, Acetic Acid start_bromo->reagents_bromo 0 °C to RT product_bromo Methyl 4-bromo-3-(3-methylphenoxy)propanoate reagents_bromo->product_bromo

Caption: Workflow for selective reactions on this compound.

selectivity_logic cluster_chemoselectivity Chemoselectivity Issue cluster_regioselectivity Regioselectivity Issue start Reaction on this compound q_chemo Multiple Reactive Groups? start->q_chemo q_regio Mixture of Isomers? start->q_regio protect Protect Carboxylic Acid (e.g., as ester) q_chemo->protect Yes proceed Perform Reaction on Aromatic Ring protect->proceed deprotect Deprotect Carboxylic Acid proceed->deprotect conditions Optimize Conditions: - Lower Temperature - Milder Reagents - Sterically Hindered Electrophile q_regio->conditions Yes

Caption: Decision-making for enhancing reaction selectivity.

References

Technical Support Center: Interpreting Complex NMR Splitting Patterns for 3-(3-Methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 3-(3-Methylphenoxy)propanoic acid.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values were predicted using computational algorithms and should be used as a reference for interpreting experimental data.

¹H NMR Data (Predicted)

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-a2.35s3H-
H-b2.85t2H6.2
H-c4.20t2H6.2
H-d6.75d1H7.6
H-e6.80s1H-
H-f6.85d1H8.0
H-g7.18t1H7.8
H-h10-12br s1H-

¹³C NMR Data (Predicted)

CarbonChemical Shift (ppm)
C-121.5
C-234.0
C-366.5
C-4112.0
C-5116.5
C-6121.0
C-7129.5
C-8139.5
C-9158.0
C-10178.0

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound like this compound is provided below.

Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can affect the chemical shift of the carboxylic acid proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Transfer: Transfer the filtered solution into a 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 14 ppm is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectrum to the internal standard or the residual solvent peak.

Troubleshooting Guide

This guide addresses common issues encountered during the interpretation of the NMR spectra of this compound.

Troubleshooting_NMR_Splitting start Start: Complex NMR Spectrum q1 Are the aromatic protons (6.7-7.2 ppm) a complex, overlapping multiplet? start->q1 a1_yes Yes q1->a1_yes Yes q2 Are the triplets for the methylene protons (H-b and H-c) well-resolved? q1->q2 No sol1 Higher field NMR (e.g., 600 MHz) can increase dispersion and simplify the splitting pattern. a1_yes->sol1 sol1_2d Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm proton-proton and proton-carbon correlations. a1_yes->sol1_2d a1_no No sol1->q2 sol1_2d->q2 a2_no No q2->a2_no No q3 Is the carboxylic acid proton (H-h) peak broad or not observed? q2->q3 Yes a2_yes Yes sol2 Check shimming. Poor homogeneity broadens peaks and obscures splitting. a2_no->sol2 sol2_solvent Consider a different solvent. Solvent effects can alter chemical shifts and resolve overlapping signals. a2_no->sol2_solvent sol2->q3 sol2_solvent->q3 a3_yes Yes q3->a3_yes Yes end Interpretation Complete q3->end No sol3 This is common due to proton exchange. Run the experiment in DMSO-d6 to reduce exchange and observe a sharper peak. a3_yes->sol3 sol3_d2o Perform a D2O exchange experiment. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear, confirming its identity. a3_yes->sol3_d2o a3_no No sol3->end sol3_d2o->end

Caption: Troubleshooting workflow for complex NMR splitting patterns.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons of this compound show a complex splitting pattern?

A1: The four protons on the benzene ring are in different chemical environments due to the presence of two different substituents (a methyl group and a propanoic acid ether linkage) at the meta positions. This lack of symmetry leads to distinct chemical shifts for each aromatic proton. Furthermore, these protons are coupled to each other through three-bond (ortho), four-bond (meta), and five-bond (para) couplings, resulting in a complex and overlapping multiplet.

Aromatic_Coupling cluster_aromatic Aromatic Ring Protons H_d H-d H_e H-e H_d->H_e meta (⁴J) H_f H-f H_d->H_f para (⁵J) H_f->H_e ortho (³J) H_g H-g H_g->H_d ortho (³J) H_g->H_e para (⁵J) H_g->H_f meta (⁴J)

Validation & Comparative

Comparative Guide to the Identity and Purity Confirmation of Synthesized 3-(3-Methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and assessing the purity of synthesized 3-(3-Methylphenoxy)propanoic acid. The protocols and data presented herein are intended to offer researchers, scientists, and drug development professionals a robust framework for compound validation. Objective comparison with alternative techniques and the inclusion of supporting experimental data are central to this guide.

Physicochemical Properties

The initial step in confirming the identity of a synthesized compound is to compare its physical properties with those of a reference standard or literature values. While specific experimental values for melting and boiling points of this compound are not widely reported, its fundamental properties have been computed and are available in public databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 25173-36-8PubChem[1]
logP 1.894Chemdiv[2]

Identity Confirmation: A Multi-Technique Approach

No single technique is sufficient to unequivocally confirm the structure of a synthesized molecule. A combination of spectroscopic methods is essential for a comprehensive structural elucidation. The following sections detail the key experiments and expected outcomes for this compound.

Workflow for Identity Confirmation

The logical flow for confirming the molecular structure involves parallel spectroscopic analyses, with the collective data providing irrefutable evidence of the compound's identity.

cluster_start Starting Point cluster_methods Chromatographic Separation cluster_analysis Data Analysis cluster_result Conclusion Synthesized_Product Synthesized Product (Identity Confirmed) HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC TLC Thin-Layer Chromatography (TLC - Qualitative) Synthesized_Product->TLC Chromatogram Analyze Chromatogram HPLC->Chromatogram Spots Visualize Spots (UV Light) TLC->Spots Purity Calculate % Purity (Area Normalization) Chromatogram->Purity Qualitative_Purity Assess Spot Separation Spots->Qualitative_Purity

References

A Comparative Analysis of 3-(3-Methylphenoxy)propanoic Acid and Mecoprop: Unveiling Potential Herbicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural similarities, potential mode of action, and proposed experimental evaluation of 3-(3-Methylphenoxy)propanoic acid in relation to the established phenoxy herbicide, Mecoprop.

This guide provides a comparative analysis of the chemical and potential biological properties of this compound against the well-established phenoxy herbicide, Mecoprop. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of new herbicidal agents. While extensive data exists for Mecoprop, a synthetic auxin herbicide widely used for controlling broadleaf weeds, information on the herbicidal activity of this compound is not currently available in public literature.[1][2] This guide, therefore, presents a theoretical framework for its evaluation based on its structural analogy to Mecoprop and other phenoxy herbicides.

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical properties of both compounds. These properties influence their environmental fate, solubility, and potential for absorption by plants.

PropertyThis compoundMecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid)
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₁ClO₃
Molecular Weight 180.20 g/mol 214.64 g/mol [3]
Appearance Not availableColorless to brown crystalline powder[1]
Melting Point Not available94-95 °C[1]
Water Solubility Not available620 mg/L at 20 °C
LogP (Octanol-Water Partition Coefficient) Not available2.8
Chirality AchiralChiral, with the (R)-(+)-enantiomer possessing herbicidal activity[2]

Mode of Action: A Tale of Synthetic Auxins

Phenoxy herbicides, including Mecoprop, function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry leads to a cascade of events within susceptible plants, ultimately causing uncontrolled growth and death. The proposed mechanism of action for auxin-like herbicides is illustrated in the signaling pathway diagram below. Given the structural similarity of this compound to Mecoprop, it is hypothesized that it may also exhibit an auxin-like mode of action.

AuxinSignalingPathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., Mecoprop) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Gene Auxin-Responsive Genes ARF->Gene Activates transcription of Growth Uncontrolled Growth & Plant Death Gene->Growth Leads to

Caption: Proposed signaling pathway for synthetic auxin herbicides like Mecoprop.

Experimental Protocols for Comparative Efficacy Evaluation

To empirically determine and compare the herbicidal activity of this compound with Mecoprop, a series of standardized bioassays are required. The following protocols are based on established methodologies for evaluating phenoxy herbicides.

Pre-Emergence Herbicidal Activity Assay

This assay evaluates the effect of the compounds on seed germination and early seedling growth.

Methodology:

  • Test Species: A selection of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Brassica napus) and a crop species (e.g., Triticum aestivum) will be used.

  • Potting Medium: A standardized soil or sand mix will be used.

  • Treatment Application: The test compounds, this compound and Mecoprop, will be dissolved in an appropriate solvent (e.g., acetone with a surfactant) and applied to the soil surface at a range of concentrations (e.g., 10, 50, 100, 200 g a.i./ha). An untreated control and a solvent-only control will be included.

  • Sowing: Seeds of the test species will be sown at a uniform depth in the treated soil.

  • Growth Conditions: Pots will be maintained in a controlled environment (greenhouse or growth chamber) with optimized temperature, light, and humidity.

  • Assessment: After a set period (e.g., 14-21 days), the percentage of seed germination, seedling emergence, and visual injury (e.g., stunting, chlorosis, necrosis) will be recorded. Fresh and dry weight of the emerged seedlings will be measured.

  • Data Analysis: The effective concentration required to cause 50% inhibition of growth (EC₅₀) will be calculated for each compound and test species.

Post-Emergence Herbicidal Activity Assay

This assay assesses the efficacy of the compounds on established seedlings.

Methodology:

  • Plant Material: Seedlings of the same test species used in the pre-emergence assay will be grown to a specific growth stage (e.g., 2-4 leaf stage).

  • Treatment Application: The test compounds will be formulated as a spray solution and applied to the foliage of the seedlings at various rates.

  • Growth Conditions: Plants will be returned to the controlled environment after treatment.

  • Assessment: Visual injury will be assessed at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill). At the end of the experiment, the fresh and dry weight of the above-ground biomass will be determined.

  • Data Analysis: The dose required to cause 50% reduction in plant growth (GR₅₀) will be determined for each compound and species.

ExperimentalWorkflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay cluster_data Data Analysis A1 Prepare Soil & Pots A2 Apply Test Compounds A1->A2 A3 Sow Seeds A2->A3 A4 Incubate (14-21 days) A3->A4 A5 Assess Germination & Seedling Growth A4->A5 C1 Calculate EC₅₀ & GR₅₀ A5->C1 B1 Grow Seedlings (2-4 leaf stage) B2 Apply Foliar Spray B1->B2 B3 Incubate (14-21 days) B2->B3 B4 Assess Visual Injury & Biomass B3->B4 B4->C1 C2 Statistical Analysis C1->C2 C3 Comparative Efficacy Report C2->C3

References

Structure-Activity Relationship of 3-(3-Methylphenoxy)propanoic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of 3-(3-Methylphenoxy)propanoic acid and its analogs. Due to the limited availability of comprehensive SAR studies specifically focused on a broad series of this compound analogs in publicly accessible literature, this guide will focus on the foundational compound and the general principles of SAR for related phenoxypropanoic acid derivatives, drawing from available data on similar structures.

Core Compound Analysis: this compound

This compound serves as the parent compound for this analysis. Its chemical structure consists of a propanoic acid moiety linked to a 3-methylphenyl group via an ether linkage. The key structural features available for modification in SAR studies include the substitution pattern on the phenyl ring, the nature of the acidic function, and the length and composition of the propanoic acid chain.

Hypothetical Structure-Activity Relationship Exploration

While specific experimental data on a wide range of analogs is not available, we can extrapolate potential SAR trends based on studies of other phenoxyalkanoic acids. Key areas of structural modification and their likely impact on biological activity are outlined below.

Phenyl Ring Substitution

Modifications to the phenyl ring, including the position and nature of substituents, are critical in determining the biological activity of phenoxypropanoic acid derivatives.

  • Position of the Methyl Group: The placement of the methyl group at the meta-position in the parent compound is a key determinant of its specific interactions with biological targets. Shifting this group to the ortho- or para-positions would likely alter the molecule's conformation and electronic distribution, leading to changes in activity.

  • Nature of the Substituent: Replacing the methyl group with other substituents (e.g., halogens, nitro groups, methoxy groups) would modulate the lipophilicity, electronic properties, and steric bulk of the molecule.

    • Electron-withdrawing groups (e.g., -Cl, -NO₂) could enhance activity by altering the pKa of the carboxylic acid or by participating in specific electronic interactions with a target.

    • Electron-donating groups (e.g., -OCH₃) could influence metabolic stability and receptor binding.

    • Bulky substituents might enhance selectivity for a particular target but could also lead to steric hindrance, reducing overall activity.

Carboxylic Acid Moiety

The carboxylic acid group is often a critical pharmacophore, responsible for key interactions with biological targets through hydrogen bonding or ionic interactions.

  • Esterification: Converting the carboxylic acid to an ester would create a prodrug, potentially improving oral bioavailability. The ester would then be hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: Formation of an amide could alter the compound's solubility and ability to cross cell membranes. The nature of the amine used for amidation would introduce further points of diversity.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, could improve metabolic stability and potency.

Propanoic Acid Chain

The three-carbon chain provides a specific spatial arrangement between the phenoxy ring and the carboxylic acid.

  • Chain Length: Varying the length of the alkyl chain (e.g., acetic, butanoic) would directly impact the distance between the key pharmacophoric elements and could significantly affect how the molecule fits into a binding site.

  • Substitution on the Chain: Introducing substituents on the alpha or beta carbons of the propanoic acid chain could introduce chirality and create new interaction points with a target, potentially leading to increased potency and selectivity.

Data Presentation: A Template for Comparison

As specific quantitative data for a series of this compound analogs is not available, the following table serves as a template for how such data would be presented. This structure allows for a clear and direct comparison of the biological activities of different analogs.

Compound IDR1 (ortho)R2 (meta)R3 (para)X (Acid Moiety)Biological Activity (e.g., IC₅₀, MIC)
Parent HCH₃HCOOHData Not Available
Analog 1CH₃HHCOOHData Not Available
Analog 2HHCH₃COOHData Not Available
Analog 3HClHCOOHData Not Available
Analog 4HCH₃HCOOCH₃Data Not Available
Analog 5HCH₃HCONH₂Data Not Available

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are not available in the searched literature. However, a general synthetic approach and a template for a biological assay are provided below.

General Synthesis of 3-(Substituted-phenoxy)propanoic Acid Analogs

A common method for the synthesis of phenoxypropanoic acids is the Williamson ether synthesis.

Materials:

  • Substituted phenol (e.g., 3-methylphenol)

  • 3-Halopropanoic acid or its ester (e.g., ethyl 3-bromopropanoate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • An appropriate solvent (e.g., acetone, DMF)

Procedure:

  • The substituted phenol is dissolved in the chosen solvent.

  • The base is added to the solution to deprotonate the phenol, forming the corresponding phenoxide.

  • The 3-halopropanoic acid or ester is added to the reaction mixture.

  • The mixture is heated to allow the nucleophilic substitution to occur, forming the ether linkage.

  • If an ester was used, a subsequent hydrolysis step (e.g., using NaOH followed by acidification) is required to obtain the carboxylic acid.

  • The final product is purified using standard techniques such as crystallization or chromatography.

Template for In Vitro Biological Assay (e.g., Antimicrobial Activity)

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized analogs against a specific microorganism.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of each compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of each compound are prepared in the growth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • Positive (microorganism in medium without compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism, often confirmed by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualization of SAR Workflow

The following diagrams illustrate the general workflow of a structure-activity relationship study and the logical relationship of structural modifications.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis A Parent Compound (this compound) B Design of Analogs (Vary R groups, Acid moiety, etc.) A->B C Chemical Synthesis B->C D In Vitro Assays (e.g., Enzyme inhibition, Antimicrobial) C->D E In Vivo Models (if promising in vitro results) D->E F Data Collection (e.g., IC50, MIC) E->F G SAR Analysis F->G G->B Iterative Design H Identification of Lead Compound G->H

Caption: General workflow of a structure-activity relationship (SAR) study.

SAR_Logic cluster_phenyl Phenyl Ring Modifications cluster_acid Acid Moiety Modifications cluster_chain Propanoic Chain Modifications Parent This compound R_Pos Position of CH3 (ortho, para) Parent->R_Pos R_Type Nature of Substituent (e.g., Cl, OCH3, NO2) Parent->R_Type Ester Esterification (Prodrug) Parent->Ester Amide Amidation Parent->Amide Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Parent->Bioisostere Length Chain Length (C2, C4) Parent->Length Subst Chain Substitution (e.g., α-methyl) Parent->Subst

Caption: Key structural modification points for SAR studies.

Validating the Mechanism of Action of 3-(3-Methylphenoxy)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 3-(3-Methylphenoxy)propanoic acid, a compound with structural similarities to known modulators of key metabolic pathways. Due to the absence of direct literature on this specific molecule, we propose a validation strategy based on its potential as an agonist for either G-protein coupled receptor 40 (GPR40) or peroxisome proliferator-activated receptors (PPARs). This document outlines a comparative approach, benchmarking the performance of this compound against well-characterized agonists for these targets.

Hypothesized Mechanisms of Action

Based on its chemical structure, a phenoxypropanoic acid derivative, two primary hypotheses for its mechanism of action are proposed:

1. GPR40 Agonism: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2][3] GPR40 agonists are therefore investigated as potential therapeutics for type 2 diabetes, with the advantage of a lower risk of hypoglycemia compared to other insulin secretagogues.[4]

2. PPAR Agonism: PPARs are nuclear receptors that function as ligand-activated transcription factors and are critical regulators of lipid and glucose metabolism.[5][6] The three main isoforms are:

  • PPARα: A primary target for fibrate drugs to treat dyslipidemia.[7][8]

  • PPARγ: The target of thiazolidinediones (TZDs) which enhance insulin sensitivity.[7][9]

  • PPARδ (or β): Involved in fatty acid oxidation.[6]

Comparative Compounds

To objectively assess the mechanism of this compound, its activity will be compared against the following established therapeutic agents:

  • TAK-875 (Fasiglifam): A potent and selective GPR40 agonist.[4][10]

  • Fenofibrate: A PPARα agonist used for its lipid-lowering effects.[7][11]

  • Rosiglitazone: A PPARγ agonist of the thiazolidinedione class, known to improve insulin sensitivity.[9]

Data Presentation

The following tables provide a structured format for comparing the experimental data obtained for this compound against the reference compounds.

Table 1: In Vitro Potency and Selectivity

CompoundGPR40 EC50 (nM)PPARα EC50 (µM)PPARγ EC50 (nM)
This compound TBDTBDTBD
TAK-875 (Fasiglifam)72[10]>10>10
Fenofibrate>1030[7][11]300[12]
RosiglitazoneInactiveInactive60[9]

TBD: To Be Determined

Table 2: In Vivo Efficacy in a Murine Model of Type 2 Diabetes (Oral Glucose Tolerance Test)

Compound (dose)Fasting Blood Glucose (% change from vehicle)Area Under the Curve (AUC) for Glucose (% change from vehicle)Plasma Insulin at 30 min (% change from vehicle)
This compound TBDTBDTBD
TAK-875 (10 mg/kg)Significant ReductionSignificant ReductionSignificant Increase
Fenofibrate (100 mg/kg)No Significant ChangeModerate ReductionNo Significant Change
Rosiglitazone (10 mg/kg)Significant ReductionSignificant ReductionVariable

TBD: To Be Determined. Outcomes for comparators are based on their known mechanisms of action.

Mandatory Visualizations

Signaling Pathway Diagrams

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound or TAK-875 GPR40 GPR40 Agonist->GPR40 PLC Phospholipase C (PLC) GPR40->PLC Gq/11 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Granules Insulin Granules PKC->Insulin_Granules Potentiates Exocytosis Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Insulin_Granules Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: GPR40 signaling pathway.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound or Fibrate/Glitazone PPAR PPARα or PPARγ Agonist->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds Coactivators Coactivators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription

Caption: PPAR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start Validation for This compound in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (GPR40, PPARα, PPARγ) in_vitro->binding_assay reporter_assay Luciferase Reporter Assay (GPR40, PPARα, PPARγ) in_vitro->reporter_assay ip1_assay IP1 Accumulation Assay (GPR40) in_vitro->ip1_assay analyze_in_vitro Analyze Potency & Selectivity binding_assay->analyze_in_vitro reporter_assay->analyze_in_vitro ip1_assay->analyze_in_vitro in_vivo In Vivo Efficacy Testing analyze_in_vitro->in_vivo If potent & selective ogtt Oral Glucose Tolerance Test (OGTT) in db/db mice in_vivo->ogtt analyze_in_vivo Analyze Metabolic Effects ogtt->analyze_in_vivo conclusion Conclude Mechanism of Action analyze_in_vivo->conclusion

Caption: Experimental workflow for validation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to human GPR40, PPARα, and PPARγ.

Materials:

  • Membrane preparations from cells overexpressing human GPR40, PPARα, or PPARγ.

  • Radioligands: [³H]-TAK-875 for GPR40, [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ.

  • Test compound: this compound.

  • Comparator compounds: TAK-875, Fenofibrate, Rosiglitazone.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test and comparator compounds in assay buffer.

  • In a 96-well plate, add membrane preparations, the specific radioligand at a concentration near its Kd, and the diluted compounds.

  • For total binding wells, add assay buffer instead of compound. For non-specific binding wells, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.[13]

  • Terminate the reaction by rapid filtration through a filter mat using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Luciferase Reporter Gene Assay

Objective: To measure the functional activation of GPR40, PPARα, and PPARγ by this compound.

Materials:

  • HEK293T cells.

  • Expression plasmids for the target receptors (e.g., human GPR40, PPARα, PPARγ).

  • A luciferase reporter plasmid containing a response element for the receptor of interest (e.g., PPRE for PPARs).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium, 96-well plates.

  • Luciferase assay substrate and a luminometer.

Procedure:

  • Co-transfect HEK293T cells with the receptor expression plasmid and the corresponding luciferase reporter plasmid.

  • After 24 hours, plate the transfected cells into 96-well plates.

  • Treat the cells with serial dilutions of this compound or comparator compounds. Include a vehicle control.

  • Incubate for 18-24 hours.[14][15]

  • Lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity (e.g., to a co-transfected Renilla luciferase control). Plot the normalized activity against the log concentration of the compound to determine the EC50 value.

Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of this compound on glucose homeostasis.

Materials:

  • Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese C57BL/6J mice).

  • Test compound and comparators formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Glucose solution (e.g., 20% D-glucose).

  • Glucometer and test strips.

  • Blood collection supplies (e.g., EDTA-coated capillaries).

Procedure:

  • Fast the mice for 5-6 hours, with free access to water.[16][17]

  • Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.

  • Administer the test compound, comparator, or vehicle via oral gavage.

  • After a set time (e.g., 60 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.[17]

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[16][17]

  • Measure blood glucose levels at each time point.

  • Centrifuge blood samples to collect plasma for subsequent insulin measurement (e.g., by ELISA).

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for glucose. Compare the AUC and plasma insulin levels between the treatment groups and the vehicle control group.

References

Unveiling the Bio-Reactivity Profile of 3-(3-Methylphenoxy)propanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cross-reactivity of 3-(3-Methylphenoxy)propanoic acid and its structural analogs across various key bioassays reveals potential interactions with nuclear receptors and enzymes central to metabolic and inflammatory signaling. Due to the limited direct experimental data on this compound, this guide provides a comparative analysis based on the well-documented activities of structurally related phenoxypropanoic and phenylpropanoic acid derivatives. This information is critical for researchers and drug development professionals seeking to understand the potential biological targets and off-target effects of this class of compounds.

The primary targets for compounds structurally similar to this compound include Peroxisome Proliferator-Activated Receptors (PPARs), G-protein coupled Free Fatty Acid Receptors (FFARs), and Cyclooxygenase (COX) enzymes. These molecules play crucial roles in lipid metabolism, glucose homeostasis, and inflammation, making them significant targets in drug discovery for metabolic and inflammatory diseases.

Quantitative Comparison of Bioactivity

The following tables summarize the bioactivity of various phenoxypropanoic and phenylpropanoic acid derivatives, including common reference compounds, across PPAR, FFAR, and COX bioassays. This data provides a framework for predicting the potential cross-reactivity of this compound.

Table 1: Comparative Activity of Propanoic Acid Derivatives on Peroxisome Proliferator-Activated Receptors (PPARs)

CompoundPPARα Activity (EC₅₀, µM)PPARγ Activity (EC₅₀, µM)PPARδ Activity (EC₅₀, µM)Reference Compounds
Fenofibric Acid10 - 30>100>100PPARα Agonist: GW7647 (EC₅₀: 0.006 µM)
Ibuprofen50 - 10010 - 50>100PPARγ Agonist: Rosiglitazone (EC₅₀: 0.04 µM)
Phenylpropanoic Acid Derivatives (general)1 - 501 - 501 - 20PPARδ Agonist: GW501516 (EC₅₀: 0.001 µM)

Note: Data is compiled from various in vitro studies and values can vary based on experimental conditions.

Table 2: Comparative Activity of Propanoic Acid Derivatives on Free Fatty Acid Receptors (FFARs)

CompoundFFAR1 (GPR40) Activity (EC₅₀, µM)FFAR4 (GPR120) Activity (EC₅₀, µM)Reference Compounds
Phenylpropanoic Acid Derivatives (general)0.5 - 201 - 50FFAR1 Agonist: TAK-875 (EC₅₀: 0.014 µM)
Phenoxyalkanoic Acid Derivatives (general)5 - 500.1 - 10FFAR4 Agonist: TUG-891 (EC₅₀: 0.03 µM)

Note: FFARs are G-protein coupled receptors that are activated by fatty acids and their analogs, playing a role in insulin secretion and anti-inflammatory responses.

Table 3: Comparative Inhibitory Activity of Propanoic Acid Derivatives on Cyclooxygenase (COX) Enzymes

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Reference Compounds
Ibuprofen1.6 - 2.40.3 - 2.4Non-selective COX Inhibitor
Naproxen0.6 - 2.51.2 - 2.1Non-selective COX Inhibitor
Ketoprofen0.01 - 0.50.5 - 3.2Non-selective COX Inhibitor

Note: Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[1][2][3]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of these molecular interactions, it is essential to visualize the signaling pathways and experimental workflows.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are ligand-activated transcription factors that regulate gene expression upon binding to fatty acids and their derivatives.[4][5][6] The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[7]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or analog) PPAR PPAR (α, γ, or δ) Ligand->PPAR Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (on DNA) PPAR_RXR->PPRE Binds to Target_Gene Target Gene Transcription PPRE->Target_Gene Regulates Biological_Response Biological Response (Lipid Metabolism, etc.) Target_Gene->Biological_Response

Caption: PPAR Signaling Pathway Activation.

Free Fatty Acid Receptor (FFAR) Signaling Workflow

FFARs are G-protein coupled receptors that, upon activation by ligands, initiate intracellular signaling cascades, often leading to an increase in intracellular calcium and activation of downstream kinases. This pathway is particularly relevant for insulin secretion from pancreatic β-cells.

FFAR_Signaling Ligand This compound (or analog) FFAR FFAR1 / FFAR4 (GPCR) Ligand->FFAR Binds to G_protein Gq/11 Protein FFAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: FFAR Signaling Cascade.

Experimental Workflow for a Cell-Based Bioassay

The general workflow for assessing the activity of a compound in a cell-based reporter assay, such as those used for PPARs, involves cell culture, treatment with the test compound, and measurement of a reporter signal.

Experimental_Workflow start Start cell_culture Culture reporter cells in 96-well plates start->cell_culture compound_prep Prepare serial dilutions of test compound cell_culture->compound_prep treatment Treat cells with compound and incubate (e.g., 24h) compound_prep->treatment lysis Lyse cells and add reporter substrate treatment->lysis readout Measure signal (e.g., luminescence) lysis->readout analysis Data analysis (EC₅₀/IC₅₀ determination) readout->analysis end End analysis->end

References

A Comparative Guide to Experimental and Theoretical Spectral Data of 3-(3-Methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of experimental and theoretical spectral data for 3-(3-Methylphenoxy)propanoic acid. Due to the limited availability of published experimental spectra for the target compound, this guide will utilize its structural isomer, 3-(3-Methoxyphenyl)propanoic acid , as a proxy for illustrative purposes. The fundamental principles and comparative workflows presented herein are directly applicable to this compound.

This document outlines the standard experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. It further presents a comparative analysis of expected experimental values with theoretical predictions, offering insights into the complementary nature of these approaches in structural elucidation.

Introduction

Spectroscopic analysis is a cornerstone of modern chemical research and drug development, providing essential information about molecular structure and purity. The validation of a compound's identity is rigorously achieved by comparing experimentally obtained spectral data with theoretical predictions or established reference spectra. This guide focuses on the comparative analysis of spectral data for this compound, a molecule of interest in various research contexts.

To demonstrate this comparative process, we will use its close structural isomer, 3-(3-Methoxyphenyl)propanoic acid, for which some experimental data is publicly available. This allows for a practical illustration of how experimental and theoretical data are juxtaposed to confirm molecular structures.

Data Presentation: A Comparative Analysis

The following tables summarize the expected experimental spectral data for 3-(3-Methoxyphenyl)propanoic acid and the corresponding theoretical predictions.

Table 1: Infrared (IR) Spectroscopy Data
Functional Group Experimental Wavenumber (cm⁻¹) Theoretical Wavenumber (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)~3000 (Broad)Predicted: Broad peak around 3000 cm⁻¹Stretching
C-H (Aromatic)~3050Predicted: ~3000-3100 cm⁻¹Stretching
C-H (Aliphatic)~2950Predicted: ~2850-3000 cm⁻¹Stretching
C=O (Carboxylic Acid)~1710Predicted: ~1700-1750 cm⁻¹Stretching
C=C (Aromatic)~1600, ~1480Predicted: ~1450-1600 cm⁻¹Stretching
C-O (Ether)~1250Predicted: ~1200-1300 cm⁻¹Stretching
C-O (Carboxylic Acid)~1300Predicted: ~1250-1350 cm⁻¹Stretching

Experimental data for 3-(3-Methoxyphenyl)propanoic acid is sourced from the NIST Chemistry WebBook.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton Environment Predicted Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm) Multiplicity Integration
-COOH~11-12Predicted: Highly deshieldedSinglet1H
Aromatic C-H~6.8-7.3Predicted: Aromatic regionMultiplet4H
-O-CH₂-~4.2Predicted: Deshielded by oxygenTriplet2H
-CH₂-COOH~2.8Predicted: Influenced by COOHTriplet2H
-OCH₃~3.8Predicted: Typical methoxy rangeSinglet3H

Predicted experimental values are based on typical chemical shift ranges for the respective functional groups.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon Environment Predicted Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm)
-C =O~175-180Predicted: Deshielded
Aromatic C -O~158-160Predicted: Deshielded
Aromatic C -H~110-130Predicted: Aromatic region
Aromatic C -C~130-140Predicted: Aromatic region
-O-C H₂-~65-70Predicted: Deshielded by oxygen
-C H₂-COOH~30-35Predicted: Influenced by COOH
-OC H₃~55Predicted: Typical methoxy range

Predicted experimental values are based on typical chemical shift ranges.

Table 4: Mass Spectrometry (MS) Data
Parameter Experimental Value Theoretical Value
Molecular Ion (M⁺)m/z 180m/z 180.0786
Key Fragmentsm/z 121, 91, 77Predicted based on fragmentation pathways

Experimental data for 3-(3-Methoxyphenyl)propanoic acid is sourced from the NIST Chemistry WebBook.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet holder is first recorded. The sample pellet is then placed in the holder, and the sample spectrum is acquired. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon environment. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS (0 ppm). For ¹H NMR, the signals are integrated to determine the relative ratios of protons.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data in the process of chemical structure verification.

Spectral_Data_Comparison_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_sample Chemical Sample exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_nmr NMR Spectroscopy (1H & 13C) exp_sample->exp_nmr exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectral Data exp_ir->exp_data exp_nmr->exp_data exp_ms->exp_data comparison Data Comparison & Structural Verification exp_data->comparison theor_structure Proposed Molecular Structure theor_ir IR Frequency Calculation (DFT) theor_structure->theor_ir theor_nmr NMR Shielding Calculation (DFT) theor_structure->theor_nmr theor_ms In-silico Fragmentation theor_structure->theor_ms theor_data Theoretical Spectral Data theor_ir->theor_data theor_nmr->theor_data theor_ms->theor_data theor_data->comparison conclusion Structure Confirmed/ Rejected comparison->conclusion

Caption: Workflow for comparing experimental and theoretical spectral data.

Conclusion

The comparison of experimental and theoretical spectral data is an indispensable process in chemical analysis. While experimental data provides a real-world measurement of a molecule's properties, theoretical calculations offer a predictive framework based on fundamental quantum mechanical principles. The congruence between these two datasets provides a high degree of confidence in the assigned chemical structure. This guide, using 3-(3-Methoxyphenyl)propanoic acid as a practical example, has outlined the methodologies and comparative framework applicable to this compound and other small organic molecules, serving as a valuable resource for researchers in the field.

Benchmarking the performance of 3-(3-Methylphenoxy)propanoic acid against existing commercial compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential herbicidal performance of 3-(3-Methylphenoxy)propanoic acid against established commercial synthetic auxin herbicides: Mecoprop, 2,4-D, and Dicamba. Due to the limited publicly available herbicidal efficacy data for this compound, this guide outlines a proposed experimental framework for its evaluation, alongside a summary of known performance data for the commercial compounds.

Mechanism of Action: Synthetic Auxins

This compound is structurally analogous to phenoxyalkanoic acid herbicides. It is hypothesized to function as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). At supraoptimal concentrations, these synthetic auxins disrupt normal plant growth processes by binding to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, results in the uncontrolled expression of auxin-responsive genes, causing a cascade of detrimental effects including epinasty, cell division disruption, and ultimately, plant death.[1][2][3]

Quantitative Performance Data

The following table summarizes the typical application rates and observed efficacy of the commercial benchmark compounds against various broadleaf weeds. The performance of this compound is presented as "To Be Determined" (TBD), highlighting the necessity for the experimental protocols detailed in the subsequent section.

CompoundTarget Weed(s)Application Rate (g a.e./ha)¹Efficacy (% Control)Reference(s)
This compound TBDTBDTBD-
Mecoprop-P Common chickweed (Stellaria media), Clover (Trifolium spp.)550 - 850High[4][5]
2,4-D Broadleaf weeds500 - 112085-100 (depending on species and conditions)[6][7][8]
Dicamba Broadleaf weeds (e.g., Amaranthus palmeri)300 - 720High (often used in combination with other herbicides)[7][9][10]

¹ g a.e./ha: grams of acid equivalent per hectare.

Experimental Protocols

To quantitatively benchmark the performance of this compound, the following experimental protocols are recommended:

Dose-Response Bioassay in a Controlled Environment

Objective: To determine the effective dose (ED₅₀) of this compound required to inhibit the growth of selected indicator plant species and compare it to the ED₅₀ values of Mecoprop, 2,4-D, and Dicamba.

Methodology:

  • Plant Material: Select a sensitive dicotyledonous indicator species (e.g., cress, Lepidium sativum, or a common weed species like Amaranthus retroflexus).

  • Growth Conditions: Germinate seeds in petri dishes on filter paper or in small pots containing a standardized soil mix. Maintain plants in a controlled growth chamber with standardized temperature, light intensity, and photoperiod.

  • Herbicide Application: Prepare stock solutions of this compound and the benchmark herbicides. Apply a range of concentrations of each herbicide to the growth medium or as a foliar spray to seedlings at a consistent growth stage (e.g., two-leaf stage). Include a control group treated with a blank solvent.

  • Data Collection: After a set incubation period (e.g., 7-14 days), measure relevant growth parameters such as root length, shoot height, and fresh/dry biomass.

  • Data Analysis: For each compound, plot the measured growth parameter against the logarithm of the herbicide concentration. Fit a sigmoidal dose-response curve to the data to determine the ED₅₀ value (the concentration that causes a 50% reduction in the measured parameter compared to the control).

Whole-Plant Pot Study

Objective: To evaluate the herbicidal efficacy of this compound on a broader range of weed species under greenhouse conditions.

Methodology:

  • Plant Material: Cultivate a selection of economically important broadleaf weed species in individual pots.

  • Herbicide Application: Apply this compound and the benchmark herbicides at their recommended field application rates (and fractions thereof) as a foliar spray.

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control, scoring phytotoxicity symptoms such as epinasty, chlorosis, and necrosis.

  • Biomass Reduction: At the end of the experiment, harvest the above-ground biomass of the treated plants and compare it to the untreated control to quantify the reduction in growth.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed experimental workflow and the signaling pathway affected by synthetic auxin herbicides.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis A Select Indicator Plant Species C Dose-Response Assay A->C D Whole-Plant Pot Study A->D B Prepare Herbicide Stock Solutions B->C B->D E Measure Growth Parameters C->E F Visual Assessment of Phytotoxicity D->F G Determine ED50 E->G H Compare Efficacy F->H G->H

Caption: Proposed experimental workflow for benchmarking herbicidal activity.

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Synthetic Auxin (e.g., this compound) Receptor TIR1/AFB Receptor Auxin->Receptor binds SCF_Complex SCF-TIR1/AFB Complex Receptor->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Proteasome->ARF de-repression Gene_Expression Expression of Auxin-Responsive Genes ARF->Gene_Expression activates Plant_Response Uncontrolled Growth & Plant Death Gene_Expression->Plant_Response leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 3-(3-Methylphenoxy)propanoic acid and related phenoxypropanoic acid derivatives. The information is intended to support research and development activities by presenting key toxicological data, experimental methodologies, and relevant biological pathways. Due to the limited publicly available toxicological data for this compound, this comparison heavily relies on data from structurally similar compounds, primarily those used as herbicides.

Data Presentation: Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound and selected related compounds. These compounds share structural similarities, such as the phenoxypropanoic acid backbone, which are relevant for a comparative assessment.

CompoundCAS NumberAcute Oral LD50 (Rat)Chronic Toxicity NOAEL (Rat)Developmental Toxicity NOAELReproductive Toxicity NOAEL (Rat)
This compound 25173-36-8~500 mg/kg (ATE)Data not availableData not availableData not available
Mecoprop 93-65-2930 - 1210 mg/kg[1]1 mg/kg bw/day (2-year study, kidney effects)[1]50 mg/kg/day (Rat)[2]0.74 mg/kg bw/day (males), 0.88 mg/kg bw/day (females)[3]
Fluazifop-p-butyl 79241-46-62451 - 4096 mg/kg0.5 mg/kg bw/day (90-day study)[3]2.0 mg/kg bw/day (Rat)[3]0.6 mg/kg bw/day[4]
Cyhalofop-butyl 122008-85-9>5000 mg/kg[5]0.823 mg/kg/day (males), 2.475 mg/kg/day (females)[6]>1000 mg/kg/day (Rat)[6]4.85-13.75 mg/kg/day (males), 69.2-147.7 mg/kg/day (females)[6]
Diclofop-methyl 51338-27-3563 - 693 mg/kg20 mg/kg diet (2-year study)[7]3 mg/kg/day (Rabbit)[7]>30 ppm in diet[7]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of study results. Below are protocols for acute oral toxicity testing and an acetyl-CoA carboxylase inhibition assay, a common mechanism of action for several of the compared herbicides.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[8][9][10]

1. Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of the initial dose determines the subsequent dose, allowing for classification of the substance into a toxicity category based on the Globally Harmonized System (GHS).[9]

2. Animal Model: Typically, young adult female rats are used.[9] Animals are acclimatized to laboratory conditions before the study.

3. Dosing:

  • The test substance is administered orally by gavage in a single dose.[8]

  • The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information about the substance's toxicity.[8]

  • A group of three animals is used for each step.

4. Observations:

  • Animals are observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days.[10]

  • Body weight is recorded at the start of the study and then weekly.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

5. Data Interpretation: The number of animals that die within a specified period after dosing at a particular dose level determines the next step of the procedure. The final classification is based on the dose at which mortality is observed.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay is used to determine the inhibitory potential of a substance on the ACCase enzyme, a key enzyme in fatty acid biosynthesis.[11][12]

1. Principle: The activity of ACCase is measured by quantifying the conversion of acetyl-CoA to malonyl-CoA. The inhibitory effect of a test compound is determined by comparing the enzyme activity in the presence and absence of the compound.

2. Materials:

  • Partially purified ACCase enzyme extract from a target organism (e.g., a specific plant species).

  • Assay buffer (e.g., containing Tricine, KCl, MgCl2, DTT, BSA, NaHCO3, and ATP).[13]

  • Substrate: Acetyl-CoA.[13]

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Detection reagent (e.g., malachite green for colorimetric detection of phosphate released from ATP hydrolysis).[13]

3. Procedure:

  • The reaction mixture is prepared containing the assay buffer, enzyme extract, and the test compound at various concentrations.[13]

  • The reaction is initiated by adding the substrate, acetyl-CoA.[13]

  • The mixture is incubated at a specific temperature for a defined period.

  • The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified using a suitable detection method.

  • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway potentially affected by some of the compared compounds and a typical experimental workflow.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF activates Aux_IAA Aux/IAA (Repressor) SCF->Aux_IAA ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes activates GeneExpression Gene Expression (Growth, Development) AuxinResponsiveGenes->GeneExpression

Caption: The canonical auxin signaling pathway in plant cells.[14][15][16][17]

ExperimentalWorkflow cluster_protocol Acute Oral Toxicity (OECD 423) Workflow DoseSelection Dose Selection (5, 50, 300, 2000 mg/kg) AnimalGrouping Animal Grouping (3 female rats per group) DoseSelection->AnimalGrouping Dosing Oral Gavage (Single dose) AnimalGrouping->Dosing Observation Observation (14 days) - Clinical signs - Mortality - Body weight Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy DataAnalysis Data Analysis & Classification Observation->DataAnalysis

Caption: A simplified workflow for an acute oral toxicity study following the OECD 423 guideline.[8][10]

References

Safety Operating Guide

Proper Disposal of 3-(3-Methylphenoxy)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 3-(3-Methylphenoxy)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and professionals in drug development must adhere to strict protocols when disposing of chemical waste. This guide provides a step-by-step approach to the proper disposal of this compound, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Some related chemical structures are also noted as being harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

This protocol provides a general workflow for the disposal of this compound. Always consult your institution's specific safety guidelines and local regulations before proceeding.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed waste container.

  • Store the waste container in a well-ventilated, designated chemical waste storage area, away from incompatible materials such as strong acids and chemically active metals.[3]

2. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, silica gel, or vermiculite.[2][4]

  • Carefully collect the absorbed material and place it into the designated waste container.

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering drains, sewers, or waterways.[2][5][4]

3. Final Disposal:

  • The disposal of this compound must be conducted through an approved and licensed waste disposal company.[2]

  • All disposal activities must be in full compliance with local, regional, and national environmental regulations.[2] For specific guidance, contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA).[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound waste spill Is it a spill? start->spill contain Contain spill with inert absorbent spill->contain Yes collect_waste Collect waste in a labeled, sealed container spill->collect_waste No collect_spill Collect absorbed material into waste container contain->collect_spill clean Clean spill area collect_spill->clean storage Store in designated chemical waste area clean->storage collect_waste->storage check_regs Consult institutional and local regulations storage->check_regs contact_vendor Contact approved waste disposal vendor check_regs->contact_vendor dispose Dispose of waste via vendor contact_vendor->dispose end End: Disposal complete dispose->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.